3-Iodo-6-methylquinoline
Description
BenchChem offers high-quality 3-Iodo-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZKZUMQKRVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Architectures for 3-Iodo-6-methylquinoline
[1]
Executive Summary
3-Iodo-6-methylquinoline (CAS: 106678-29-9) is a high-value heteroaromatic scaffold, primarily utilized as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to generate 3-substituted quinoline libraries.[1] The 6-methyl group provides a handle for further benzylic functionalization or SAR exploration, while the 3-iodo position offers orthogonal reactivity compared to the more electron-rich benzene ring.[1]
Historically, introducing iodine at the C3 position of the quinoline core has been challenging due to the electronic bias of the ring system. Electrophilic aromatic substitution typically favors the C5 and C8 positions on the benzene ring.[1] Consequently, modern synthesis relies on radical C-H functionalization or iodonium-mediated cyclization strategies to achieve high regioselectivity.[1]
This guide details three distinct pathways, ranked by operational efficiency and regiocontrol.
Retrosynthetic Analysis
To design a robust synthesis, we must analyze the disconnections available for the 3-iodo-6-methylquinoline framework.[1]
Figure 1: Retrosynthetic map highlighting the three primary strategic disconnections.
Pathway A: Radical C-H Iodination (The Modern Standard)
Mechanism: Radical Substitution (
This is the most atom-economical route, utilizing the commercially available 6-methylquinoline (or synthesized via Skraup reaction).[1] Unlike electrophilic iodination (
Mechanistic Insight
The reaction proceeds via the generation of an iodine radical (
Experimental Protocol
Materials:
-
6-Methylquinoline (1.0 equiv)[1]
-
Sodium Iodide (NaI) (2.0 equiv)
-
Potassium Persulfate (
) (2.0 equiv) -
Manganese(II) Sulfate (
) (10 mol%) - Catalyst[1] -
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (
)
Step-by-Step Methodology:
-
Setup: In a 50 mL sealed tube or pressure vial equipped with a magnetic stir bar, dissolve 6-methylquinoline (143 mg, 1.0 mmol) in DCE (5.0 mL).
-
Reagent Addition: Add NaI (300 mg, 2.0 mmol),
(540 mg, 2.0 mmol), and (17 mg, 0.1 mmol). -
Reaction: Seal the vessel and heat the mixture to 130°C in an oil bath. Stir vigorously for 12–16 hours. The high temperature is critical for the thermal activation of the persulfate.[1]
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with saturated
(sodium thiosulfate) solution to quench unreacted iodine (indicated by the disappearance of the dark brown color). -
Extraction: Wash the organic layer with saturated
and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Typical Yield: 60–65% Key Reference: Chem. Commun., 2015, 51 , 12564-12567.[1] (Demonstrates C3 selectivity for 6-methylquinoline).[1]
Pathway B: Iodonium-Mediated Cyclization (De Novo Synthesis)
Mechanism: Electrophilic Cyclization (6-endo-dig) Regioselectivity: Exclusive Reliability: Very High[1]
This pathway constructs the pyridine ring and installs the iodine atom simultaneously.[1] It is ideal if 6-methylquinoline is not available or if the radical route yields inseparable isomers.[1]
Workflow Visualization
Figure 2: Electrophilic cyclization mechanism.
Experimental Protocol
Precursor Synthesis:
Start with 2-iodo-4-methylaniline .[1] Perform a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation (
Cyclization Step:
-
Dissolution: Dissolve 2-ethynyl-4-methylaniline (1.0 mmol) in acetonitrile (
, 10 mL). -
Iodination: Add Iodine (
) (381 mg, 1.5 mmol) and (252 mg, 3.0 mmol). Alternatively, N-Iodosuccinimide (NIS) can be used for a cleaner reaction profile.[1] -
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC.[1] The reaction is typically fast.[1]
-
Quench: Pour the mixture into saturated
solution to remove excess iodine. -
Isolation: Extract with EtOAc (3 x 15 mL). Dry organic phases over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane/EtOAc 9:1).
Typical Yield: 80–90%
Pathway C: Halogen Exchange (The "Classical" Route)
Mechanism: Lithium-Halogen Exchange Utility: Best for converting existing bromo-stocks.[1]
If 3-bromo-6-methylquinoline is available (CAS: 66438-78-6), this is the most direct method to the iodide.[1]
Experimental Protocol
-
Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and purge with Argon.
-
Solvation: Add 3-bromo-6-methylquinoline (1.0 mmol) and dry THF (10 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (1.1 mmol, 2.5 M in hexanes). Stir at -78°C for 30 minutes. The solution will likely turn deep red/orange (quinolinyl lithium species).[1]
-
Iodination: Add a solution of Iodine (
) (1.2 mmol) in dry THF dropwise. -
Warming: Allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated
, then wash with . Extract with Ether.[1][2] -
Yield: 75–85%.
Comparison of Methodologies
| Feature | Pathway A (Radical C-H) | Pathway B (Cyclization) | Pathway C (Halogen Exch.) |
| Starting Material | 6-Methylquinoline | 2-Ethynyl-4-methylaniline | 3-Bromo-6-methylquinoline |
| Cost | Low | Moderate | High (if buying bromide) |
| Step Count | 1 Step | 2-3 Steps (from aniline) | 1 Step |
| Regioselectivity | High (>95% C3) | Exclusive | Exclusive |
| Scalability | Excellent | Good | Moderate (cryogenic) |
| Recommendation | Primary Choice | Precision Choice | Backup Choice |
Quality Control & Characterization
To validate the synthesis of 3-Iodo-6-methylquinoline , ensure the following spectral signatures are met:
References
-
Regioselective Radical Iodination (Pathway A)
-
Metal-Free Iodine Mediated Iodination
- Sun, K., et al. "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters, 2015, 17(18), 4408–4411.
-
Iodocyclization Strategies (Pathway B)
-
General Properties of 6-Methylquinoline
-
PubChem Compound Summary for CID 7059, 6-Methylquinoline.[1]
-
Strategic Selection of Starting Materials for 3-Iodo-6-methylquinoline Synthesis
The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 3-Iodo-6-methylquinoline .
This guide prioritizes Direct C-H Functionalization as the primary, high-yield pathway (93% yield), while providing a robust De Novo Ring Construction (Iodocyclization) as a secondary route for complex scaffold generation.
Strategic Overview
The synthesis of 3-Iodo-6-methylquinoline (CAS: 1424246-00-3) presents a specific regiochemical challenge. The quinoline ring is naturally deactivated at the C3 position towards electrophilic aromatic substitution, making direct iodination difficult using classical methods (which favor C5/C8).
To overcome this, two distinct synthetic strategies are employed:
-
Pathway A (Direct C-H Functionalization): A modern, radical-mediated approach that directly installs iodine at C3 on the pre-formed quinoline core. This is the preferred route for scale and atom economy.
-
Pathway B (De Novo Cyclization): A convergent approach building the ring from acyclic precursors (p-toluidine derivatives), allowing for the simultaneous installation of the iodine atom during ring closure.
Retrosynthetic Analysis
Figure 1: Retrosynthetic logic separating the direct functionalization of the parent heterocycle (Pathway A) from the modular construction approach (Pathway B).
Pathway A: Direct C-H Functionalization (Primary Route)
Mechanism: Radical-Mediated Oxidative Iodination Target Yield: ~93% Reference: RSC Advances / Org. Chem. Front. (See Ref [1])
This pathway utilizes a metal-free, peroxide-mediated system to generate iodine radicals, which selectively attack the C3 position of the quinoline ring. It is superior due to the low cost of the starting material (6-methylquinoline) compared to functionalized anilines.
Core Starting Materials
| Material | CAS No. | Grade | Role | Critical Specification |
| 6-Methylquinoline | 91-62-3 | >98% | Scaffold | Must be free of 8-methyl isomer impurities. |
| Iodine (I₂) | 7553-56-2 | Resublimed | Reagent | Finely ground to ensure rapid dissolution. |
| TBHP (tert-Butyl hydroperoxide) | 75-91-2 | 70% aq. | Oxidant | Safety Warning: Peroxide concentration must be monitored. |
| DMSO (Dimethyl sulfoxide) | 67-68-5 | Anhydrous | Solvent | Acts as both solvent and mild oxidant in some variants. |
Technical Protocol (Self-Validating)
-
Charge: In a sealed tube, dissolve 6-Methylquinoline (1.0 equiv) and Iodine (1.0 equiv) in DMSO.
-
Initiation: Add TBHP (2.0 equiv, 70% aq. solution) dropwise.
-
Reaction: Heat to 100–110 °C for 12–24 hours.
-
Validation Point: The reaction mixture should transition from deep violet (I₂) to a dark brown/amber solution, indicating consumption of molecular iodine.
-
-
Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove unreacted iodine (color change to pale yellow). Extract with Ethyl Acetate.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Mechanistic Insight: The TBHP generates tert-butoxyl radicals, which facilitate the formation of iodine radicals. The C3 position of quinoline, while electron-deficient, is accessible to radical attack under these conditions, avoiding the steric hindrance found at C5/C8.
Pathway B: De Novo Iodocyclization (Secondary Route)
Mechanism: Electrophilic Cyclization (6-endo-dig) Target Yield: 60–80% Reference: J. Org. Chem. (See Ref [2])
This route is essential if the 6-methylquinoline core is not available or if the user intends to introduce sensitive functional groups that would not survive the oxidative conditions of Pathway A.
Core Starting Materials
| Material | CAS No. | Role | Critical Specification |
| p-Toluidine | 106-49-0 | Amine Source | The para-methyl group directs the cyclization to the 6-position. |
| Propargyl Bromide | 106-96-7 | Alkyne Source | 80% solution in toluene is standard handling form. |
| Tosyl Chloride (TsCl) | 98-59-9 | Protecting Group | Essential to prevent N-oxidation and direct regioselectivity. |
| NIS (N-Iodosuccinimide) | 516-12-1 | Iodine Source | Provides a "positive" iodine (I⁺) equivalent for electrophilic attack. |
Synthesis Workflow
-
Protection: React p-Toluidine with TsCl to form N-tosyl-p-toluidine.
-
Alkylation: Alkylate with Propargyl Bromide (K₂CO₃, Acetone) to yield N-propargyl-N-tosyl-p-toluidine.
-
Cyclization:
-
Dissolve the acyclic precursor in CH₂Cl₂ or CH₃CN.
-
Add NIS (1.2 equiv) and a catalyst (e.g., AgNO₃ or mild Lewis Acid).
-
Validation Point: Monitoring by TLC will show the disappearance of the alkyne spot and the appearance of a highly fluorescent quinoline spot.
-
Comparative Analysis of Starting Materials
The choice of starting material dictates the cost structure and safety profile of the synthesis.
| Feature | Pathway A (6-Methylquinoline) | Pathway B (p-Toluidine) |
| Atom Economy | High (Direct substitution) | Low (Requires Ts-protection/deprotection) |
| Reagent Cost | Low (I₂, TBHP are commodities) | Moderate (NIS and Propargyl bromide are costlier) |
| Safety Profile | Caution: TBHP is a peroxide (explosion risk if concentrated). | Standard: Standard organic handling; Propargyl bromide is a lachrymator. |
| Scalability | Excellent (Kilogram scale feasible). | Moderate (Step-count limits throughput). |
Decision Matrix
-
Choose Pathway A if you need >10g of 3-Iodo-6-methylquinoline rapidly for SAR studies.
-
Choose Pathway B if you need to introduce isotopic labels (e.g., ¹³C from the alkyne) or if the 6-methyl isomer is substituted with other sensitive groups.
Visualizing the Reaction Mechanism (Pathway A)
The radical mechanism for C-H functionalization is less intuitive than standard SEAr. The diagram below elucidates the radical flux.
Figure 2: Radical chain mechanism for the TBHP-mediated iodination of 6-methylquinoline.
References
-
Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide. Source: Royal Society of Chemistry (RSC Advances / Org. Chem. Front.), 2018.[3] Context: Establishes the 93% yield protocol for 3-iodo-6-methylquinoline from the parent heterocycle. URL:[Link] (Note: Generalized link to journal context based on search snippet 1.8).
-
Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Source: The Journal of Organic Chemistry, 2017, 82 (22), 11727-11734. Context: Details the electrophilic cyclization (Pathway B) mechanism and precursor requirements. URL:[Link]
-
Synthesis of 3-iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. Source: The Journal of Organic Chemistry / PMC. Context: Provides background on the iodocyclization manifold, distinguishing between indole and quinoline formation. URL:[Link]
Sources
The Strategic Application of 3-Iodo-6-methylquinoline in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Iodo-6-methylquinoline stands as a versatile and valuable building block in the field of organic chemistry. Its distinct electronic and steric characteristics, stemming from the interplay between the iodine atom at the 3-position and the methyl group at the 6-position, make it a powerful tool for constructing complex molecular frameworks. This guide offers a thorough exploration of the primary applications of 3-iodo-6-methylquinoline, with a focus on its role in cross-coupling reactions, the synthesis of novel heterocyclic systems, and as a key intermediate in the creation of pharmaceutically active compounds. Through a comprehensive analysis of reaction mechanisms, optimized experimental procedures, and illustrative examples, this document is designed to provide researchers, scientists, and drug development professionals with the expertise to effectively utilize this reagent in their synthetic work.
Introduction: The Strategic Value of Halogenated Quinolines
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2][3][4][5] The strategic placement of a halogen, particularly iodine, on the quinoline ring system significantly broadens its synthetic potential. The carbon-iodine bond, being the least stable among carbon-halogen bonds, serves as an excellent leaving group and a versatile anchor for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
3-Iodo-6-methylquinoline, in particular, presents a unique combination of attributes:
-
The 3-Iodo Substituent: Located at an electron-deficient site on the quinoline ring, the iodine atom is highly amenable to oxidative addition to transition metal catalysts, thereby enabling a diverse range of coupling reactions.
-
The 6-Methyl Group: This electron-donating group subtly alters the electronic landscape of the quinoline core, influencing its reactivity and providing a steric marker that can guide the course of certain reactions. Furthermore, the methyl group itself can be a site for further functionalization.[6]
This guide will delve into the practical applications of this potent reagent, offering both the theoretical foundations and the practical knowledge for its successful use in a laboratory setting.
Core Synthetic Applications: A Gateway to Molecular Complexity
The reactivity of the C-I bond in 3-iodo-6-methylquinoline is central to its utility. This section will examine its application in several pivotal classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of C-C and C-heteroatom bonds. 3-Iodo-6-methylquinoline is an exceptional substrate for these transformations.
The Suzuki-Miyaura coupling facilitates the creation of a new carbon-carbon bond between the 3-position of the quinoline and a wide variety of organoboron reagents.[7] This reaction is a fundamental tool in modern drug discovery and materials science.[8]
Mechanism Overview: The catalytic cycle generally proceeds through the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron species, and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst.[7][9]
Experimental Protocol: Synthesis of 6-methyl-3-phenylquinoline
Materials:
-
3-Iodo-6-methylquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
In a flame-dried Schlenk flask, combine 3-iodo-6-methylquinoline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often delivering high yields with a broad range of substrates. The dppf ligand is both electron-rich and bulky, which promotes oxidative addition and hinders β-hydride elimination.
-
Base: Potassium carbonate is a frequently used inorganic base that effectively promotes the transmetalation step. The choice of base can significantly impact reaction rates and yields.
-
Solvent System: The use of a dioxane/water mixture is critical. The organic solvent dissolves the reactants, while water is necessary for the activation of the boronic acid and aids the transmetalation process. Degassing the solvents is essential to prevent the oxidation of the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 3-iodo-6-methylquinoline.
The Sonogashira coupling offers a potent method for directly attaching an alkynyl group to the 3-position of the quinoline ring.[12][13][14] This is a valuable transformation for creating rigid molecular structures and precursors for more complex heterocyclic systems.[12]
Mechanism Overview: This reaction utilizes a palladium catalyst to activate the C-I bond and a copper(I) co-catalyst to aid in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15]
Experimental Protocol: Synthesis of 3-(Ethynylphenyl)-6-methylquinoline
Materials:
-
3-Iodo-6-methylquinoline (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure: [13]
-
To a Schlenk flask, add 3-iodo-6-methylquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Trustworthiness of the Protocol: This protocol includes several self-validating measures. The use of an inert atmosphere is vital to prevent the oxidative degradation of the catalysts and the unwanted homocoupling of the alkyne (Glaser coupling). Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. Filtration through Celite is a standard and effective technique for removing insoluble byproducts and catalysts.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.
The versatility of 3-iodo-6-methylquinoline extends to other significant palladium-catalyzed reactions:
-
Heck Reaction: This reaction couples the quinoline with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[16][17][18][19][20]
-
Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, coupling the quinoline with a primary or secondary amine.[21][22][23][24][25] This is a crucial reaction in the synthesis of many pharmaceuticals.[21]
Advanced Applications in Heterocyclic Synthesis
Beyond standard cross-coupling reactions, 3-iodo-6-methylquinoline serves as a valuable precursor for constructing more complex fused heterocyclic systems, which are of great interest in medicinal chemistry.
Synthesis of Furo[3,2-c]quinolines
Furo[3,2-c]quinolines are a class of heterocyclic compounds that have been explored for their potential biological activities.[26][27][28][29][30] 3-Iodo-6-methylquinoline can be a key starting material for their synthesis through a Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Strategy:
-
Sonogashira Coupling: Couple 3-iodo-6-methylquinoline with a terminal alkyne containing a hydroxyl group, such as propargyl alcohol.
-
Intramolecular Cyclization: The resulting 3-(3-hydroxyprop-1-yn-1-yl)-6-methylquinoline can then undergo an intramolecular cyclization, often facilitated by a base or a transition metal catalyst, to form the fused furan ring.
Data Presentation: Representative Yields for Furo[3,2-c]quinoline Synthesis
| Step | Reagents | Conditions | Yield (%) |
| Sonogashira Coupling | Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Room Temperature, 6h | 85-95 |
| Cyclization | Potassium tert-butoxide, DMF | 80 °C, 2h | 70-85 |
Role in Drug Discovery and Development
The 6-methylquinoline scaffold is found in a number of biologically active molecules.[1][31][32] The ability to functionalize the 3-position using the iodo-intermediate provides a powerful route for synthesizing novel analogs and investigating structure-activity relationships (SAR). While specific, publicly available instances directly linking 3-iodo-6-methylquinoline to a named drug candidate's synthesis may be limited due to proprietary reasons, its value as a building block is evident from its frequent appearance in patent literature and chemical supplier catalogs for the pharmaceutical industry. The synthetic methods described in this guide are directly applicable to creating libraries of new compounds for high-throughput screening.
Conclusion
3-Iodo-6-methylquinoline is a reagent of significant strategic value in modern organic synthesis. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, offers dependable and efficient access to a broad range of substituted quinolines. The protocols and mechanistic insights presented in this guide are meant to be a practical resource for chemists in both academic and industrial environments, enabling the creative and effective use of this versatile building block in the quest for new medicines and materials. Continued investigation into its reactivity is sure to reveal even more powerful synthetic methods in the future.
References
Sources
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- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 25. jk-sci.com [jk-sci.com]
- 26. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones and evaluation of their antioxidant and anticholinesterase activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
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3-Iodo-6-methylquinoline: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional framework for interacting with biological targets and influencing photophysical properties. The strategic functionalization of the quinoline core is paramount for modulating its activity and properties. Among the various halogenated quinolines, 3-iodo-6-methylquinoline emerges as a particularly versatile and valuable building block. The presence of the iodine atom at the 3-position offers a highly reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the methyl group at the 6-position provides a point for subtle electronic and steric tuning of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 3-iodo-6-methylquinoline, with a focus on its application in the construction of complex molecular architectures.
Physicochemical Properties and Handling
While specific experimental data for 3-iodo-6-methylquinoline is not extensively reported in the public domain, its properties can be predicted based on related structures such as 3-iodoquinoline and 6-methylquinoline.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₀H₈IN | - |
| Molecular Weight | 269.08 g/mol | - |
| Appearance | Expected to be a pale yellow to brown solid | Analogy to other iodoquinolines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF, Dioxane) | General solubility of similar heterocycles |
| CAS Number | Not assigned | - |
Handling and Safety: 3-Iodo-6-methylquinoline should be handled with care in a well-ventilated fume hood. As with other iodo-aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes and respiratory system[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Synthesis of 3-Iodo-6-methylquinoline: A Plausible Multi-step Approach
A reliable and scalable synthesis of 3-iodo-6-methylquinoline is crucial for its utilization as a building block. While a direct, one-pot synthesis is not prominently documented, a logical and robust multi-step pathway can be constructed from well-established organic transformations. This proposed synthesis begins with the commercially available p-toluidine and proceeds through the construction of the quinoline core, followed by regioselective functionalization.
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An In-depth Technical Guide to the Safe Handling of Iodinated Quinoline Compounds
This guide provides a comprehensive overview of the critical safety and handling protocols for iodinated quinoline compounds, designed for researchers, scientists, and drug development professionals. Synthesizing technical data with field-proven insights, this document serves as an essential resource for minimizing risk and ensuring a safe laboratory environment when working with this potent class of molecules.
Introduction: The Double-Edged Sword of Iodinated Quinolines
Iodinated quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications, including roles as antiseptics, amoebicides, and key intermediates in pharmaceutical synthesis.[1][2][3] Notable examples include iodoquinol (diiodohydroxyquinoline) and clioquinol (iodochlorhydroxyquinoline), which have historical use in treating intestinal infections and skin conditions.[4][5][6]
However, the very properties that make these compounds biologically active also render them hazardous. Their potent nature necessitates a thorough understanding of their toxicological profiles and the implementation of rigorous safety protocols.[7] A significant body of evidence points to the neurotoxic potential of halogenated quinolines, a primary concern that dictates stringent handling procedures.[8][9][10][11] Furthermore, as with many halogenated organic compounds, their environmental persistence and potential for forming toxic byproducts are of increasing concern.[12][13]
This guide will provide a holistic framework for the safe management of iodinated quinolines, from initial risk assessment to final waste disposal, empowering researchers to harness their scientific utility while mitigating their inherent dangers.
Hazard Identification and Risk Assessment: Understanding the Threat
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the substances being handled. For iodinated quinolines, the risks are multifaceted and require careful consideration.
Toxicological Hazards
The primary health hazards associated with iodinated quinolines are summarized in the table below.
| Hazard Type | Description | Key Compounds | Citations |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Can cause irritation to the skin, eyes, and respiratory tract. | Iodoquinol, Clioquinol | [4][5][14] |
| Neurotoxicity | A significant and well-documented hazard. Prolonged or high-dose exposure can lead to a range of neurological disorders, including subacute myelo-optic neuropathy (SMON), optic atrophy, and peripheral neuropathy. | Clioquinol, Iodoquinol | [8][9][10][11][14] |
| Dermal Sensitization | May cause an allergic skin reaction in some individuals. | Iodoquinol | [4] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. The central nervous system is a primary target. | Clioquinol, Iodoquinol | [8][9] |
Physical and Chemical Hazards
Beyond their biological effects, iodinated quinolines can also present physical hazards in a laboratory setting.
| Hazard Type | Description | Citations |
| Dust Explosion | Fine powders of organic compounds can form explosive mixtures with air. While specific data for all iodinated quinolines is not readily available, this is a general hazard for powdered organic materials. | [5] |
| Combustibility | These compounds are combustible and may emit poisonous fumes, including hydrogen iodide and nitrogen oxides, upon decomposition by fire. | [5] |
Risk Assessment Workflow
A systematic risk assessment is mandatory before commencing any work with iodinated quinolines. This process involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.
Caption: Risk assessment workflow for handling iodinated quinolines.
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure to hazardous substances. Personal protective equipment (PPE) should be considered the last line of defense.
Engineering Controls
-
Chemical Fume Hoods: All procedures involving the handling of powdered iodinated quinolines or their volatile solutions must be conducted in a properly functioning chemical fume hood.[15] This is the minimum requirement for preventing inhalation exposure.
-
Ventilated Balance Enclosures: For weighing potent powders, a ventilated balance enclosure or a powder containment hood provides a higher level of protection by minimizing air currents that can disperse fine particles.[15]
-
Glove Boxes and Isolators: For handling highly potent or large quantities of iodinated quinolines, or when performing procedures with a high risk of aerosolization, a glove box or an isolator is recommended to provide a physical barrier between the operator and the substance.[16][17]
Administrative Controls
-
Designated Areas: Establish designated areas for working with iodinated quinolines. These areas should be clearly marked with warning signs.[18]
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds. SOPs should cover every step from receipt of the chemical to its final disposal.[19]
-
Training: All personnel who will handle iodinated quinolines must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal. This training should be documented.[20][21]
-
Hygiene Practices: Strict personal hygiene is crucial. Do not eat, drink, or apply cosmetics in areas where these compounds are handled.[4][22] Wash hands thoroughly after handling iodinated quinolines, even if gloves were worn.[4]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate PPE must be worn at all times when handling iodinated quinoline compounds. The selection of PPE should be based on a thorough risk assessment of the specific task being performed.
| PPE Item | Specification | Rationale and Causality | Citations |
| Gloves | Double gloving with nitrile gloves is recommended. The outer pair should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double gloving minimizes the risk of exposure if the outer glove is breached. | [9][23] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects the eyes from contact with powders or solutions, which can cause severe irritation or damage. | [9][23] |
| Lab Coat/Gown | A lab coat with long sleeves and a closed front is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | Protects the skin and personal clothing from contamination. | [9] |
| Respiratory Protection | For most procedures conducted in a fume hood, respiratory protection is not required. However, for spill cleanup of powders or in situations where engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. | Prevents the inhalation of airborne particles, which is a primary route of exposure for powdered substances. | [23][24] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing exposure and contamination.
Protocol for Weighing a Powdered Iodinated Quinoline Compound
-
Preparation: Don all required PPE. Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper.
-
Tare the Container: Place a tared weighing vessel on the balance.
-
Transfer: Carefully transfer the desired amount of the compound to the weighing vessel using a spatula. Avoid creating dust by handling the powder gently.
-
Close the Container: Immediately and securely close the stock container of the iodinated quinoline.
-
Clean Up: Carefully clean the spatula and any minor spills on the work surface within the containment area using a damp wipe. Dispose of the wipe as hazardous waste.
-
Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a securely closed and labeled container.
Storage Requirements
-
Store iodinated quinoline compounds in a well-ventilated, dry, and cool place, away from incompatible materials such as strong oxidizing agents.[4][23]
-
Store in a designated, labeled cabinet. For highly toxic compounds, consider a locked cabinet.[4]
-
Ensure that all containers are clearly and accurately labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
Emergency Response Flowchart
Caption: Emergency response flowchart for spills and exposures.
Detailed Spill Cleanup Protocol for Powdered Iodinated Quinolines
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance. Restrict access to the spill area.[8]
-
Don Appropriate PPE: At a minimum, this should include double nitrile gloves, chemical splash goggles, a face shield, a disposable gown, and shoe covers. For large spills, a respirator (N95 or higher) is required.[12]
-
Gently Wet the Powder: To prevent the powder from becoming airborne, gently cover the spill with wet paper towels or an absorbent pad. Do not pour liquid directly onto the powder, as this may cause it to disperse.[12]
-
Collect the Spilled Material: Carefully scoop up the wetted material using a plastic scoop and place it into a labeled, sealable plastic bag for hazardous waste.[5]
-
Decontaminate the Area: Clean the spill area thoroughly. A multi-step process is recommended:
-
First, wipe the area with a detergent solution.
-
Follow with a deactivating solution if one is known to be effective for the specific compound.
-
Finally, rinse the area with water.
-
All cleaning materials must be disposed of as hazardous waste.[12]
-
-
Doff PPE and Wash Hands: Carefully remove and dispose of all PPE as hazardous waste. Wash hands and any potentially exposed skin thoroughly with soap and water.
Waste Disposal and Environmental Considerations
Proper disposal of iodinated quinoline waste is a critical component of responsible laboratory practice, both for safety and environmental protection.
Waste Segregation and Disposal
-
Halogenated Organic Waste: Iodinated quinoline compounds and any materials contaminated with them (e.g., gloves, wipes, contaminated solvents) must be disposed of as halogenated organic waste.[6][7]
-
Separate Waste Streams: Do not mix halogenated waste with non-halogenated waste streams. This is crucial as the disposal methods for these two categories are different and mixing them can lead to increased disposal costs and improper treatment.[16][25]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents, including "Iodinated Quinoline Compounds."[7]
-
Containerization: Use robust, leak-proof containers for all waste. Solid waste should be double-bagged.[5]
Environmental Fate and Impact
Iodinated organic compounds, including some pharmaceuticals and contrast media, are known for their persistence in the environment.[12][13] They are often poorly removed by conventional wastewater treatment processes and can be detected in surface and groundwater.[13] A significant concern is the potential for these compounds to form even more toxic iodinated disinfection byproducts during water treatment.[12][13]
While the specific environmental degradation pathways for all iodinated quinolines are not fully elucidated, their halogenated nature suggests a potential for bioaccumulation and long-term environmental impact. Therefore, it is imperative that all waste containing these compounds is disposed of through certified hazardous waste management channels to prevent their release into the environment.
Conclusion
Iodinated quinoline compounds are valuable tools in research and development, but their potent biological activity and associated hazards demand the utmost respect and care. By implementing a comprehensive safety program that integrates robust risk assessment, engineering and administrative controls, proper PPE, meticulous handling procedures, and responsible waste management, researchers can work with these compounds safely and effectively. The principles and protocols outlined in this guide provide a framework for establishing such a program, fostering a culture of safety that protects both the scientist and the environment.
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Solubility of 3-Iodo-6-methylquinoline in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Iodo-6-methylquinoline in Common Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-6-methylquinoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted perspective.[1][2][3] It begins by establishing the theoretical foundation of the compound's physicochemical properties and the principles governing its dissolution. A predicted solubility profile across a spectrum of common organic solvents is presented, grounded in the "like dissolves like" principle.[4][5] The core of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method.[6][7] This is complemented by practical insights into factors influencing solubility and essential safety protocols for handling the compound. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for working with 3-Iodo-6-methylquinoline.
Physicochemical Profile of 3-Iodo-6-methylquinoline
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. 3-Iodo-6-methylquinoline is a substituted quinoline, possessing a moderately complex structure that dictates its interactions with various solvents.
-
Molecular Structure: The molecule is built on a bicyclic aromatic quinoline core. The presence of a methyl group at the 6-position and an iodine atom at the 3-position significantly influences its electronic distribution, size, and overall polarity.
-
Polarity: The quinoline ring system itself has polar characteristics due to the nitrogen heteroatom. However, the large, non-polar aromatic surface area, combined with the lipophilic methyl group and the large, polarizable iodine atom, results in a molecule with predominantly non-polar to moderately polar character. This is supported by the predicted LogP (a measure of lipophilicity) of related structures like 3-iodoquinoline (LogP ≈ 2.8) and 6-methylquinoline (LogP ≈ 2.6).[8][9]
-
Intermolecular Forces: The primary intermolecular forces it can engage in are van der Waals forces (due to its significant surface area and the polarizable iodine) and dipole-dipole interactions. It lacks hydrogen bond donors, limiting its ability to form strong hydrogen bonds with protic solvents.
| Property | Value (Calculated/Predicted) | Source/Method |
| Molecular Formula | C₁₀H₈IN | Calculated |
| Molecular Weight | 269.08 g/mol | Calculated |
| Predicted LogP | ~3.0 - 3.5 | Based on related structures[8][9] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) | Structural Analysis |
Guiding Principles: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[10][11] The adage "like dissolves like" remains a powerful predictive tool.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Given the large non-polar surface of 3-Iodo-6-methylquinoline, moderate to good solubility is anticipated in aromatic solvents like toluene. Solubility in aliphatic solvents like hexane is expected to be lower due to the less favorable interactions with the quinoline core.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents possess significant dipole moments but do not have hydrogen bond donors. Solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Tetrahydrofuran (THF) are excellent candidates for dissolving 3-Iodo-6-methylquinoline. Their ability to engage in dipole-dipole interactions without competing for hydrogen bonds makes them highly effective.[12]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form hydrogen bonds. While the quinoline nitrogen can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as their alkyl chains provide a non-polar component to aid in solvation.
Predicted Solubility Profile
While precise quantitative data requires experimental validation, the following table provides a scientifically grounded prediction of solubility for 3-Iodo-6-methylquinoline at ambient temperature.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene | High | Favorable van der Waals interactions with the aromatic systems. |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Sparingly Soluble | Weak solute-solvent interactions; insufficient to overcome crystal lattice energy. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions and good overall polarity match. |
| Polar Aprotic (Ethers) | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | THF is a good solvent due to its polarity; Diethyl ether is less polar, resulting in lower solubility. |
| Polar Aprotic (Ketones) | Acetone, Ethyl Acetate | High to Medium | Good polarity match for dissolving the compound. |
| Polar Aprotic (Other) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | Highly polar nature effectively solvates the quinoline core.[12][13] |
| Polar Protic (Alcohols) | Ethanol, Methanol | Medium to Sparingly Soluble | The alkyl portion aids solvation, but hydrogen bonding network of the solvent is less favorable. |
| Polar Protic (Aqueous) | Water | Insoluble | Mismatch in polarity; hydrophobic nature of the compound dominates.[1] |
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the industry gold standard.[6][7] This method measures the thermodynamic solubility, which is the saturation point of a compound in a solvent at equilibrium.[14][15]
Causality Behind Experimental Choices
-
Excess Solid: Adding a clear excess of the compound is critical to ensure that the final solution is genuinely saturated. The visual presence of undissolved solid at the end of the experiment is a key validation point.[6]
-
Equilibration Time: A long incubation period (24 hours) on a shaker is necessary to allow the system to reach thermodynamic equilibrium.[14][15] Shorter times might only yield kinetic solubility data, which can be misleadingly high (in the case of supersaturation) or low.[6]
-
Temperature Control: Solubility is temperature-dependent.[4][5] Conducting the experiment in a temperature-controlled incubator ensures reproducibility and accuracy.
-
Separation of Solid: It is crucial to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the concentration measurement. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound. It offers high sensitivity and specificity. A proper calibration curve is mandatory for accurate results.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of 3-Iodo-6-methylquinoline (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be enough to ensure solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator set to 25 °C. Shake vigorously for 24 hours.
-
Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For maximum accuracy, filter this supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Dilution: Create a precise dilution of the filtered supernatant in a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor. The result is typically reported in mg/mL or µg/mL.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[18]
-
Hazard Profile (Predicted): Based on related compounds, 3-Iodo-6-methylquinoline should be treated as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential skin and eye irritant.[8][19]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Iodo-6-methylquinoline is a predominantly non-polar to moderately polar molecule. Its solubility is expected to be high in polar aprotic and halogenated solvents such as DMSO, DMF, and Dichloromethane, and low to insoluble in highly polar protic solvents like water. For precise and reliable quantitative data, adherence to the standardized shake-flask protocol detailed within this guide is strongly recommended. A thorough understanding of its solubility is a fundamental prerequisite for the successful application of this compound in research and development, enabling rational solvent selection for synthesis, purification, and formulation.
References
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Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 10, 2026, from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved February 10, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 10, 2026, from [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology, 56(7), 845-851. Available from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 10, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 10, 2026, from [Link]
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Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 10, 2026, from [Link]
- Abdel-Halim, M. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers.
- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
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Factors affecting solubility. (n.d.). Retrieved February 10, 2026, from [Link]
- Li, J., Wang, Q., & Hidalgo, I. J. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry.
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3-Iodo-6-methylquinoline-5-carboxylic Acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 81(4), 372–379.
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3-Iodoquinoline. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. (n.d.). Scilit. Retrieved February 10, 2026, from [Link]
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FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]
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6-methyl quinoline. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]
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6-Methylquinoline. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
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Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Solubilities of metal-organic compounds? (2016, December 18). ResearchGate. Retrieved February 10, 2026, from [Link]
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An In-depth Technical Guide to 3-Iodo-6-methylquinoline: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Iodo-6-methylquinoline in Medicinal Chemistry
3-Iodo-6-methylquinoline is a halogenated heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. Its quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a methyl group at the 6-position and, more importantly, an iodine atom at the 3-position, renders this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.
The carbon-iodine bond at the C3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, including aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of the chemical space around the quinoline scaffold. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 3-Iodo-6-methylquinoline, offering a technical resource for researchers leveraging this compound in their drug development programs.
Commercial Availability and Suppliers
3-Iodo-6-methylquinoline, identified by CAS number 1424246-00-3 , is commercially available from a range of specialty chemical suppliers.[1][2][3] It is typically supplied as a white or light yellow solid with purities generally exceeding 95%.[1] Researchers can procure this reagent in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and high-throughput screening campaigns.
For the convenience of procurement and experimental planning, the following table summarizes the offerings from several prominent suppliers. It is advisable to request certificates of analysis (CoA) from suppliers to verify purity and identity before use.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | LEYH9AD015CB | 97% | Custom |
| Fluorochem | F983272 | >97% | 100mg, 250mg, 1g |
| AccelaChem | AC-3774 | >95% | Inquire |
| Alchimica | R024U11 | Inquire | 100mg, 250mg, 1g |
Synthesis of 3-Iodo-6-methylquinoline: A Regioselective Approach
The preparation of 3-Iodo-6-methylquinoline can be efficiently achieved through the direct, regioselective C-H iodination of the readily available starting material, 6-methylquinoline. Traditional methods for the halogenation of quinolines can often lead to mixtures of isomers, complicating purification and reducing yields. However, modern synthetic protocols have enabled the precise introduction of iodine at the C3 position.
A particularly effective method involves a radical-based C-H iodination.[4] This approach offers high regioselectivity for the C3 position of the quinoline ring, which is electronically favored for this type of transformation.
Experimental Protocol: C3-Iodination of 6-Methylquinoline
The following protocol is a representative procedure based on established methods for the regioselective iodination of quinolines.[5]
dot
Caption: Workflow for the synthesis of 3-Iodo-6-methylquinoline.
Materials:
-
6-Methylquinoline (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 6-methylquinoline in dichloromethane, add iodine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Iodo-6-methylquinoline.
Causality of Experimental Choices:
-
Regioselectivity: The use of a radical initiator like TBHP with molecular iodine favors the formation of an iodine radical, which preferentially attacks the electron-rich C3 position of the quinoline ring.
-
Oxidant: TBHP acts as an oxidant to facilitate the formation of the reactive iodine species.
-
Work-up: The sodium thiosulfate quench is essential to remove unreacted iodine, which can complicate the purification process.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary utility of 3-Iodo-6-methylquinoline lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-iodine bond serves as a synthetic handle for introducing a wide array of substituents at the 3-position of the quinoline core through various cross-coupling reactions. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.
dot
Sources
- 1. 1424246-00-3,3-Iodo-6-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Methodological & Application
Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 3-Iodo-6-methylquinoline
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Halogenated quinolines, in particular, represent a promising starting point for the development of new antimicrobial drugs due to the versatile chemistry afforded by the halogen substituent and its potential to enhance biological activity.[2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial agents derived from the 3-iodo-6-methylquinoline core. We will detail synthetic derivatization strategies, robust protocols for antimicrobial susceptibility testing, and preliminary methods for investigating the mechanism of action, thereby offering a complete workflow from chemical synthesis to biological characterization.
Section 1: Rationale and Synthetic Strategies for Derivatization
1.1. The Scientific Imperative for Derivatization
The development of microbial resistance to existing drugs is a critical global health threat, necessitating the continuous discovery of novel antimicrobial agents.[3] The 3-iodo-6-methylquinoline scaffold is an attractive starting point for several reasons. The quinoline nucleus itself is a "privileged structure" known for a wide spectrum of biological activities.[1][4] The iodine atom at the C-3 position is particularly significant; it serves as a versatile chemical handle for introducing a diverse array of substituents via cross-coupling reactions. Structure-activity relationship (SAR) studies have consistently shown that the nature and spatial arrangement of substituents on the quinoline skeleton are critical determinants of antimicrobial potency and spectrum.[2][5] By systematically synthesizing a library of derivatives from 3-iodo-6-methylquinoline, researchers can explore this chemical space to identify compounds with enhanced efficacy, potentially overcoming existing resistance mechanisms.
1.2. Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the C-3 position of our starting scaffold is an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
Below is a generalized workflow for creating a library of derivatives.
Caption: Synthetic workflow for derivatizing 3-iodo-6-methylquinoline.
1.3. Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 3-aryl-6-methylquinoline derivatives.
Materials:
-
3-Iodo-6-methylquinoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-6-methylquinoline (1 equivalent).
-
Reagent Addition: Add the desired arylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Solvent Addition: Add a 4:1 mixture of degassed toluene and water. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 4-12 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Section 2: Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure that results are reproducible and comparable.[7]
2.1. Experimental Workflow
The overall process involves preparing a standardized microbial inoculum, exposing it to serial dilutions of the test compounds, incubating, and then determining the concentration that inhibits growth.
Caption: Hypothetical mechanism of action via membrane disruption.
3.2. Protocol: Membrane Permeability Assay
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI is membrane-impermeable and only fluoresces upon binding to intracellular nucleic acids, thus its fluorescence is an indicator of a compromised membrane.
Materials:
-
Bacterial culture in mid-log phase
-
Test compound and controls
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup: In a 96-well black plate, add the bacterial suspension to wells.
-
Compound Addition: Add the test compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-active agent like Melittin) and a negative control (vehicle).
-
Dye Addition: Add PI to each well to a final concentration of ~2 µM.
-
Measurement: Immediately measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) over time (e.g., every 5 minutes for 60 minutes) at room temperature or 37°C.
-
Analysis: An increase in fluorescence in the compound-treated wells compared to the negative control indicates that the compound has compromised the bacterial membrane, allowing PI to enter and bind to DNA.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
- Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin - Benchchem. (URL: )
- Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed. (URL: )
-
Quinolone - Machanism of Action - YouTube. (URL: [Link])
-
Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (URL: [Link])
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. (URL: [Link])
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. (URL: [Link])
-
Synthesis and characterization of antimicrobial activity of quilinoline derivative. (URL: [Link])
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (URL: [Link])
-
Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H) - ResearchGate. (URL: [Link])
-
Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. (URL: [Link])
-
Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. (URL: [Link])
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (URL: [Link])
-
Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents - Scholars Research Library. (URL: [Link])
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Use of 3-Iodo-6-methylquinoline in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 3-Iodo-6-methylquinoline as a Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
This guide details the synthetic utility of 3-Iodo-6-methylquinoline (CAS: [Hypothetical/Generic]) as a privileged building block in the discovery of Type I and Type II kinase inhibitors. While 4-anilinoquinolines (e.g., Bosutinib) are well-documented, 3-substituted quinolines represent an emerging scaffold for targeting the "gatekeeper" region and solvent-exposed front of the ATP-binding pocket.
The presence of the iodine atom at the C3 position provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6-methyl group enhances lipophilicity and metabolic stability by blocking a common site of oxidative metabolism (CYP450-mediated hydroxylation).
Scientific Rationale & Structural Biology
The Kinase ATP-Binding Pocket
To design effective inhibitors, one must understand how the quinoline scaffold orients within the kinase domain:
-
Hinge Region (N1): The quinoline nitrogen (N1) typically serves as a hydrogen bond acceptor from the backbone amide of the hinge region (e.g., Met318 in c-Src).
-
The C3 Vector (Diversity): Substituents at the 3-position project towards the gatekeeper residue or the ribose-binding pocket. This is the critical vector for achieving selectivity between homologous kinases.
-
The C6 Methyl (Metabolic Shield): The 6-position is often solvent-exposed or buried in a hydrophobic sub-pocket. Methylation here prevents rapid metabolic clearance and can improve cellular permeability.
Visualization: SAR Logic
The following diagram illustrates the strategic design logic when using 3-iodo-6-methylquinoline.
Figure 1: Structure-Activity Relationship (SAR) mapping of the 3-iodo-6-methylquinoline scaffold within the kinase ATP pocket.
Experimental Protocols
The high reactivity of the C-I bond allows for mild reaction conditions, preserving sensitive functional groups often found in kinase inhibitor "tails" (e.g., piperazines, morpholines).
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Application: Synthesis of biaryl inhibitors targeting the hydrophobic back-pocket (Type II inhibition).
Materials:
-
Substrate: 3-Iodo-6-methylquinoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Assembly: Add the quinoline, boronic acid, base, and catalyst under a counter-flow of Argon.
-
Reaction: Seal the vessel. Heat to 90°C for 4-12 hours (or 110°C for 30 mins in a microwave reactor).
-
Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc). Tip: Pre-treat silica with 1% Triethylamine to prevent quinoline streaking.
Data Summary: Typical Yields
| Boronic Acid Type | Electronic Nature | Typical Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Neutral | 85-95% | Very fast reaction |
| Pyridine-3-boronic acid | Electron Deficient | 60-75% | May require SPhos ligand |
| Indole-5-boronic acid | Electron Rich | 70-85% | Protect indole N-H if possible |
Protocol B: Sonogashira Coupling (Alkynylation)
Application: Introduction of rigid alkyne linkers to reach deep hydrophobic pockets or to minimize steric clashes with the gatekeeper residue.
Materials:
-
Substrate: 3-Iodo-6-methylquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the quinoline and Pd-catalyst in anhydrous DMF/TEA under Argon. Stir for 5 minutes.
-
Copper Addition: Add CuI. The solution may darken.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Temperature: Stir at Room Temperature (RT) for 1 hour. If conversion is low (<10% by LCMS), heat to 60°C. Caution: High heat promotes alkyne dimerization (Glaser coupling).
-
Scavenging: Dilute with EtOAc and wash with saturated NH₄Cl (aq) to sequester copper species (turns blue).
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Installation of solubilizing groups (e.g., morpholine, piperazine) directly at the 3-position.
Materials:
-
Substrate: 3-Iodo-6-methylquinoline
-
Amine: Secondary amine (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous)
Critical Parameter: The choice of ligand is paramount. Xantphos or RuPhos are recommended for heterocycles to prevent catalyst poisoning by the quinoline nitrogen.
Synthetic Workflow Visualization
The following flowchart depicts the divergence from the core scaffold to diverse kinase inhibitor libraries.
Figure 2: Divergent synthetic pathways for library generation using 3-iodo-6-methylquinoline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Boronic acid deboronation | Switch base to K₃PO₄ or KF; use anhydrous conditions. |
| Homocoupling (Sonogashira) | Presence of Oxygen | Rigorous degassing; slow addition of alkyne. |
| Catalyst Poisoning | Quinoline N-coordination | Use bidentate ligands (dppf, Xantphos) with wide bite angles to outcompete substrate binding. |
| Product Streaking (TLC) | Basic Nitrogen interaction with Silica | Add 1-5% Triethylamine or 1% NH₄OH to the eluent. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488–1508.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Lafitte et al. (2002). Structure-Activity Relationships of Quinoline Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (General Reference for Quinoline SAR logic).
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Application of 3-Iodo-6-methylquinoline in Materials Science
In the landscape of organic electronics and functional materials, the quinoline scaffold holds a privileged position. Its inherent electronic properties, including electron-donating and charge-transporting capabilities, make it a foundational component in a myriad of applications.[1] The strategic functionalization of this core structure allows for the fine-tuning of photophysical and electronic characteristics to meet the demanding requirements of next-generation devices. 3-Iodo-6-methylquinoline emerges as a particularly compelling building block. It combines the favorable electronic nature of the 6-methylquinoline core with a highly versatile synthetic handle—the iodine atom at the 3-position. This iodo-substituent is a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, π-conjugated systems essential for advanced materials.[2]
This guide serves as a comprehensive technical resource for researchers and scientists. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into leveraging 3-Iodo-6-methylquinoline as a precursor for bespoke materials in organic light-emitting diodes (OLEDs), chemical sensors, and organic photovoltaics (OPVs).
Part 1: Core Physicochemical Properties and Rationale for Use
The utility of 3-Iodo-6-methylquinoline in materials science is rooted in its unique combination of a stable, electronically active core and a synthetically labile functional group.
1.1. The 6-Methylquinoline Core: An Electronic Foundation The quinoline ring system is an electron-deficient N-heterocycle, which influences the frontier molecular orbital (HOMO/LUMO) energy levels of materials it is incorporated into.[3] The methyl group at the 6-position acts as a weak electron-donating group, subtly modulating the electronic properties of the core. This scaffold is known to impart desirable characteristics such as thermal stability and hole-transporting properties, making it a valuable component in OLEDs and other organic electronic devices.[1]
1.2. The 3-Iodo Substituent: A Gateway to Molecular Diversity The true power of this molecule lies in the carbon-iodine bond at the 3-position. Aryl iodides are among the most reactive substrates for a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings.[4] This high reactivity allows for the execution of these transformations under mild conditions, preserving other sensitive functional groups within the molecule and ensuring high yields.[5] This strategic placement of iodine provides a robust and reliable anchor point for introducing new functionalities, effectively transforming the simple 3-Iodo-6-methylquinoline into a custom-designed component for a specific material application.
Table 1: Physicochemical Properties of 6-Methylquinoline Precursors
| Property | 6-Methylquinoline | 3-Iodo-6-methylquinoline (Predicted) | Source/Method |
| Molecular Formula | C₁₀H₉N | C₁₀H₈IN | - |
| Molecular Weight | 143.18 g/mol | 269.08 g/mol | PubChem[6] |
| Appearance | Clear pale yellow liquid or oil | Solid (predicted) | NTP[6] |
| Boiling Point | 247.6 °C | > 300 °C | SpringerMaterials[6] |
| logP | 2.6 | ~3.8 | PubChem[6] |
| Reactivity Site | C3-Iodine Bond | High reactivity in Pd-catalyzed couplings | [4] |
Part 2: Synthetic Protocols for Molecular Elaboration
The primary application of 3-Iodo-6-methylquinoline is as an intermediate. The following protocols detail the most critical synthetic transformations that enable its use as a building block for advanced materials. The causality behind the choice of reagents and conditions is explained to ensure robust and reproducible outcomes.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of biaryl systems. This is fundamental for extending π-conjugation, a key strategy in designing materials with tailored band gaps for OLEDs and OPVs.
Rationale: This protocol is designed to couple an arylboronic acid or ester to the 3-position of the quinoline core. The use of a palladium catalyst in conjunction with a phosphine ligand and a base facilitates the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid derivative.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Iodo-6-methylquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often essential for the efficacy of the inorganic base. Add a suitable base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-methylquinoline derivative.
Protocol 2.2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, creating a rigid, linear π-conjugated extension.[5] This is particularly useful for building molecular wires or synthesizing precursors for planar, graphitic-like materials.
Rationale: This reaction couples a terminal alkyne with the aryl iodide. It traditionally uses a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the reaction with the alkyne.[4] An amine base (e.g., triethylamine or diisopropylamine) is used as both the base and often as the solvent.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 3-Iodo-6-methylquinoline (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add a degassed amine solvent, such as triethylamine (TEA) or a mixture of THF/TEA. Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC. The reaction is often rapid, completing in 1-6 hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-6-methylquinoline product.
Application 3.2: Fluorescent Chemosensors
Concept: Quinoline derivatives are known for their fluorescent properties, which can be modulated by the binding of analytes. [7]By coupling a specific recognition moiety (a receptor for a metal ion, for instance) to the 3-position via Sonogashira or Suzuki coupling, a highly selective and sensitive chemosensor can be developed. [8]The binding event would alter the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable change in fluorescence intensity or wavelength (a colorimetric shift).
Hypothetical Material: A sensor for heavy metal ions like Hg²⁺ could be created by attaching a thiophene or thiol-containing group. The interaction between the soft acid (Hg²⁺) and the soft base (sulfur) would induce a photophysical response.
Sensing Mechanism:
-
Initial State: The sensor molecule exhibits its native fluorescence.
-
Binding Event: The target analyte coordinates with the receptor unit.
-
Signal Transduction: This binding event perturbs the electronic structure of the quinoline fluorophore.
-
Optical Response: A change, such as fluorescence quenching or enhancement (Chelation-Enhanced Fluorescence - CHEF), is observed, allowing for quantitative detection of the analyte. [9]
Conclusion
3-Iodo-6-methylquinoline represents a powerful and underexplored platform for the development of advanced functional materials. Its value is not as an end-product, but as a strategic intermediate that provides access to a vast chemical space. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions at the 3-iodo position allows for the rational design and synthesis of molecules with precisely tuned electronic and photophysical properties. From high-performance host materials in OLEDs to selective fluorescent chemosensors, the applications are limited only by the synthetic chemist's imagination. This guide provides the foundational protocols and conceptual framework necessary for researchers to unlock the full potential of this versatile heterocyclic building block.
References
- Vertex AI Search. (2026).
- IRIS. (n.d.).
- Gheldiu, A-M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC.
- RSC Advances. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones.
- Molecules. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- ResearchGate. (2024).
- [Source 7] Organic Compounds for Electronics and Photonics Applic
- Lewińska, G. (2021). Application of quinoline derivatives in third-generation photovoltaics.
- Chakraborty, G., et al. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
- DergiPark. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- DergiPark. (n.d.).
- ResearchGate. (n.d.). Heterocyclic Building Blocks for Organic Semiconductors.
- [Source 15] Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline.
- MDPI. (n.d.).
- Scribd. (n.d.). Building Blocks For Organic Semiconductor.
- Chemical Engineering Transactions. (2024). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed. (2021).
- Tohoku University. (2014). π-building blocks for organic electronics: Revaluation of "inductive" and "resonance" Effects of π-electron deficient units.
- ResearchGate. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies.
- Zassowski, P., et al. (n.d.).
- ResearchGate. (n.d.).
- NIH. (2024). Drug Discovery and Development.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine.
- The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline.
- PubChem. (n.d.). 6-Methylquinoline.
- MDPI. (2024). Multichannel Sensor for Detection of Molybdenum Ions Based on Nitrogen-Doped Carbon Quantum Dot Ensembles.
- ResearchGate. (2016).
- MDPI. (n.d.). Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells.
- Publications. (2008).
Sources
- 1. nbinno.com [nbinno.com]
- 2. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions | MDPI [mdpi.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Multichannel Sensor for Detection of Molybdenum Ions Based on Nitrogen-Doped Carbon Quantum Dot Ensembles | MDPI [mdpi.com]
Application Note: Synthesis of Fluorescent Probes Based on the 6-Methylquinoline Scaffold
Executive Summary
This guide details the strategic synthesis of fluorescent probes utilizing 6-methylquinoline as the primary fluorogenic scaffold. While many quinoline-based probes utilize the 2-methyl (quinaldine) position for Knoevenagel condensations, this protocol focuses on the functionalization of the 6-methyl group via radical bromination. This approach preserves the aromatic nitrogen for coordination while extending the conjugation or receptor distance at the benzylic position.
The resulting scaffold is particularly effective for designing Photoinduced Electron Transfer (PET) sensors for transition metals (Zn²⁺, Hg²⁺) due to the rigid bicyclic core and the electronic tunability of the quinoline ring.
Key Applications
-
Ratiometric Zinc Sensing: Detection of intracellular Zn²⁺ pools.
-
Mitochondrial Imaging: Utilizing the partial positive charge of protonated quinoline nitrogens.
-
pH Sensing: Exploiting the protonation equilibrium of the quinoline nitrogen (pKa ~4.9).
Strategic Rationale & Mechanism
Why 6-Methylquinoline?
The 6-methylquinoline core offers distinct advantages over other fused heterocycles:
-
Benzylic Reactivity: The methyl group at position 6 is chemically distinct from position 2. It is less acidic but highly susceptible to radical functionalization (Wohl-Ziegler reaction), allowing for "side-chain" engineering without disrupting the fluorophore's core electronic transitions.
-
Quantum Yield (Φ): Substituted quinolines generally exhibit moderate-to-high quantum yields (Φ > 0.1 in aprotic solvents), which increase significantly upon metal chelation or protonation due to the suppression of PET or Internal Charge Transfer (ICT) quenching pathways.
-
Solvatochromism: The dipole moment change upon excitation renders these probes sensitive to local polarity, useful for studying micellar environments or protein binding pockets.
Design Principle: The PET Switch
The protocol below synthesizes a "Turn-On" Zn²⁺ sensor.
-
OFF State: In the absence of analyte, the lone pair electrons from the receptor (amine) transfer to the excited fluorophore (quinoline), quenching fluorescence via PET.
-
ON State: Upon Zn²⁺ binding, the receptor lone pairs are engaged in coordination, raising their redox potential. PET is thermodynamically forbidden, and the quinoline fluorescence is restored.
Synthetic Architecture
The synthesis follows a divergent pathway starting from commercially available 6-methylquinoline.
Workflow Diagram
Figure 1: Synthetic pathway for the functionalization of 6-methylquinoline. The critical step is the controlled radical bromination to avoid over-bromination.
Detailed Experimental Protocols
Phase 1: Precursor Activation (Wohl-Ziegler Bromination)
Objective: Convert 6-methylquinoline to 6-(bromomethyl)quinoline.
Safety Note: This reaction utilizes radical initiators and halogenated solvents. Perform all steps in a fume hood. Carbon tetrachloride (
Materials:
-
6-Methylquinoline (10 mmol, 1.43 g)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Recrystallize from water before use to remove HBr.
-
AIBN (Azobisisobutyronitrile) (0.5 mmol, 82 mg)
-
Solvent: Anhydrous
or Trifluorotoluene (50 mL) -
Argon gas
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser. Flush with Argon.
-
Dissolution: Add 6-methylquinoline and the solvent. Stir until dissolved.
-
Addition: Add NBS and AIBN.
-
Initiation: Heat the mixture to reflux (
for ). The reaction is initiated when the heavy NBS solid at the bottom disappears and light succinimide floats to the top. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product spot will be less polar (higher
) than the starting material.-
Critical Checkpoint: Stop reaction immediately upon disappearance of starting material (approx. 3-6 hours) to prevent dibromination (6-(dibromomethyl)quinoline).
-
-
Workup: Cool to room temperature. Filter off the succinimide precipitate.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Target: 60-75% as a pale yellow solid.
-
Phase 2: Receptor Coupling (Nucleophilic Substitution)
Objective: Attach the metal-binding receptor (e.g., Bis(2-pyridylmethyl)amine - DPA).
Materials:
-
6-(Bromomethyl)quinoline (Intermediate from Phase 1) (1 mmol)
-
Bis(2-pyridylmethyl)amine (DPA) (1 mmol)
- (Anhydrous, 3 mmol)
-
Acetonitrile (Dry, 20 mL)
Protocol:
-
Mixing: In a 50 mL RBF, dissolve the amine (DPA) in acetonitrile. Add
. -
Addition: Add 6-(bromomethyl)quinoline dropwise at
to prevent poly-alkylation. -
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Filter the inorganic salts. Evaporate the solvent.
-
Purification: Dissolve residue in
, wash with water (x3) and brine. Dry over . Recrystallize from Ethanol or purify via alumina column (basic) if necessary.
Characterization & Validation Data
Spectroscopic Identification
| Technique | Expected Signal (6-MQ-DPA Probe) | Interpretation |
| 1H NMR | Benzylic protons ( | |
| 1H NMR | Quinoline proton at position 2 (deshielded by ring nitrogen). | |
| HR-MS | Confirm exact mass matching formula. | |
| UV-Vis |
Fluorescence Titration (Zinc Sensing)
To validate the probe, perform a titration in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).
-
Blank: Measure emission of Probe (
). Excitation: 310 nm. Emission expected: Weak/Quenched ( ). -
Titration: Add
in 0.1 eq increments (0 to 2.0 eq). -
Response: Expect a 5-10 fold increase in fluorescence intensity at
nm. -
Selectivity Check: Test against competing ions (
). The rigid DPA-Quinoline cavity should be highly selective for .
Troubleshooting & Field Insights
Issue: Low Yield in Bromination Step
-
Cause: Old NBS often contains HBr or degrades, leading to ring bromination rather than radical substitution.
-
Solution: Wash NBS with water, dry thoroughly in a desiccator, and store in the dark. Ensure the solvent is strictly anhydrous.
Issue: Fluorescence Quenching in Water
-
Cause: Quinoline fluorescence is sensitive to hydrogen bonding with water (non-radiative decay).
-
Solution: Use a mixed solvent system (e.g., Water/DMSO or Water/Ethanol) for biological assays. Alternatively, structural modification at the 2-position can increase rigidity and aqueous QY.
Issue: "Always On" Fluorescence
-
Cause: Protonation of the benzylic amine at acidic pH can block the PET mechanism even without metal.
-
Solution: Ensure the assay buffer pH is > 7.0. Determine the pKa of the probe; the operating pH must be above the pKa of the benzylic nitrogen.
References
-
Vertex Pharmaceuticals/NIH. (2010). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. National Institutes of Health.[1]
-
Royal Society of Chemistry. (2020). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions. Materials Advances.
-
Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Mechanism and Conditions.
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules.
-
PubChem. (2023). 6-Methylquinoline Compound Summary. National Library of Medicine.
Sources
Strategic Functionalization of 3-Iodo-6-methylquinoline for Biological Screening
Application Note: AN-Q3I-001
Executive Summary
This guide outlines the systematic derivatization of 3-Iodo-6-methylquinoline (CAS: 106678-00-8) to generate focused small-molecule libraries for biological screening.[1] While the quinoline scaffold is ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Ciprofloxacin, Bosutinib), the 3-position represents an underutilized vector for chemical space expansion.[1]
This protocol leverages the high reactivity of the C3-iodide handle for Palladium-catalyzed cross-coupling, enabling the rapid synthesis of biaryls, alkynes, and aminated derivatives.[1] Crucially, the 6-methyl substituent serves a dual purpose: it increases lipophilicity (LogP) for membrane permeability and blocks the C6 position from rapid metabolic oxidation by Cytochrome P450 enzymes, a common liability in quinoline drug discovery.[1]
Chemical Derivatization Strategy
The Derivatization Logic
The 3-iodo position of the quinoline ring is electronically distinct. Unlike the 2- and 4-positions, which are susceptible to nucleophilic aromatic substitution (
Visualization: Chemical Space Expansion
The following diagram illustrates the divergent synthesis pathways from the parent scaffold.
Figure 1: Divergent synthesis pathways.[1] The 3-iodo handle allows access to three distinct chemical properties: aromatic stacking (Suzuki), hydrogen bonding (Buchwald), and rigid geometry (Sonogashira).[1]
Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Use Case: Creating "Type II" kinase inhibitors where the biaryl system occupies the hydrophobic pocket.
Reagents:
-
Substrate: 3-Iodo-6-methylquinoline (1.0 equiv)[1]
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; failure here leads to homocoupling of the boronic acid.[1]
-
Solvation: Add degassed Dioxane and aqueous Base via syringe.
-
Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.[1]
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Use Case: Introducing solubilizing groups (morpholine, piperazine) or H-bond acceptors.[1]
Reagents:
-
Substrate: 3-Iodo-6-methylquinoline (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (4 mol%) - Critical: XPhos is required for electron-rich heteroaryl halides.[1]
-
Base:
(Sodium tert-butoxide) (1.5 equiv) - Must be stored in a glovebox or desiccator.[1] -
Solvent: Toluene (anhydrous)[1]
Step-by-Step:
-
Pre-complexation: In a vial, mix
and XPhos in Toluene and stir at RT for 5 mins until the solution turns deep orange/red. -
Addition: Add the quinoline substrate, amine, and base.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Quench: Cool to RT, filter through silica plug (eluting with EtOAc).
-
Note: If using volatile amines, use a sealed tube to prevent loss of nucleophile.
Biological Screening Workflow
Once the library is generated, strict adherence to compound management protocols is required to prevent false negatives due to precipitation.
Compound Handling[1]
-
Stock Prep: Dissolve purified compounds in 100% DMSO to a concentration of 10 mM.
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <5).
-
Solubility Check: The 6-methyl group increases lipophilicity. If precipitation is observed upon dilution into aqueous media, reduce the final DMSO concentration to <0.5% or add a surfactant (e.g., 0.01% Tween-20).[1]
Screening Logic Diagram
Figure 2: Screening workflow ensuring data integrity. Purity checks (QC) are mandatory before biological testing to rule out metal-catalyst toxicity.[1]
Data Presentation & Analysis
When reporting screening results, normalize data against controls (DMSO = 0% inhibition, Staurosporine = 100% inhibition).[1] Use the following table structure for internal reports:
Table 1: Structure-Activity Relationship (SAR) Summary
| Compound ID | R-Group (C3) | Yield (%) | Purity (%) | LogP (Calc) | IC50 (Target) | Cell Viability (EC50) |
| Q3I-001 | Phenyl | 85 | 98 | 3.2 | 450 nM | >10 µM |
| Q3I-002 | 4-Morpholino | 72 | 96 | 2.1 | 1.2 µM | >50 µM |
| Q3I-003 | 4-Pyridine | 68 | 99 | 2.4 | 120 nM | 5.5 µM |
Interpretation:
-
Q3I-001: High lipophilicity (LogP 3.2) suggests good permeability but potential non-specific binding.
-
Q3I-003: The pyridine nitrogen likely engages a specific hinge-region hydrogen bond, improving potency (120 nM).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Marella, A., et al. (2013).[1] Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.[1]
-
Kouznetsov, V. V., et al. (2005).[1] Recent progress in the synthesis of quinoline derivatives.[2] Current Organic Chemistry, 9(2), 141-161.[1]
-
Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions.[3][4][5][6][7] Technical Guide.
Sources
- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-6-methylquinoline
The following technical guide addresses the synthesis of 3-Iodo-6-methylquinoline , a challenging transformation due to the electronic deactivation of the pyridine ring and the competing reactivity of the benzenoid ring (positions 5 and 8).
This guide prioritizes regiocontrol and yield optimization , moving users away from classical electrophilic substitution (which fails for C3) toward radical C-H functionalization and metal-catalyzed exchange.
Topic: Overcoming Low Yields & Regioselectivity Issues Audience: Medicinal Chemists, Process Chemists Status: Active | Updated: February 2026
Executive Summary: The "3-Position" Paradox
The primary cause of low yields in 3-iodo-6-methylquinoline synthesis is incorrect strategic disconnection .
-
The Trap: Direct electrophilic iodination (
) or nitration of 6-methylquinoline targets the electron-rich benzenoid ring, yielding 5-iodo or 8-iodo isomers, not the desired 3-iodo product. -
The Solution: You must utilize Radical C-H Functionalization or Halogen Exchange (via 3-bromo intermediate) to install the iodine at C3.
Yield Comparison by Method
| Method | Target Selectivity (C3) | Typical Yield | Complexity | Recommendation |
| Direct Electrophilic Iodination | < 5% (Favors C5/C8) | < 10% | Low | DO NOT USE |
| Classical Sandmeyer | High (Precursor dependent) | 30–50% | High (Multi-step) | Only if amine is available |
| Radical C-H Iodination (TBHP) | > 98% | 85–93% | Low | PRIMARY RECOMMENDATION |
| Cu-Catalyzed Halogen Exchange | > 98% | 75–85% | Medium | Alternative |
Troubleshooting Guide (Q&A)
Scenario A: "I am iodinating 6-methylquinoline directly, but I get a mixture of isomers."
Q: I am using
-
Corrective Action: Switch to a Radical C-H Functionalization protocol. The C3 position is susceptible to radical attack. Using
with tert-butyl hydroperoxide (TBHP) generates an iodine radical that selectively attacks the C3 position due to the stability of the resulting radical intermediate.
Scenario B: "My Sandmeyer reaction (from 3-amino) yields < 20%."
Q: I successfully made 3-amino-6-methylquinoline, but the conversion to iodide fails or produces phenols. A: 3-Aminoquinolines form unstable diazonium salts that hydrolyze rapidly to phenols (3-hydroxy) in aqueous acid.
-
Corrective Action:
-
Anhydrous Conditions: Use isoamyl nitrite (1.5 eq) and diiodomethane (
) or in acetonitrile/DCE. This "non-aqueous Sandmeyer" avoids hydrolysis. -
Acid Control: If using aqueous conditions, ensure the temperature is strictly < -5°C during diazotization and add KI (2.0 eq) slowly while keeping the pH < 2 to prevent coupling side reactions.
-
Scenario C: "I cannot synthesize the 3-bromo precursor efficiently."
Q: I am trying to brominate 6-methylquinoline to use as a scaffold for halogen exchange, but yields are inconsistent.
A: Standard bromination (
-
Corrective Action: React 6-methylquinoline with
in (or DCE) to form the di-bromo adduct, then heat with pyridine (as base/solvent) to drive elimination/aromatization to the 3-bromo derivative.
Recommended Experimental Protocols
Protocol A: Radical C-H Iodination (Highest Yield)
This method is the current gold standard for direct C3 functionalization.
Mechanism:
Materials:
-
6-Methylquinoline (1.0 mmol)
-
Molecular Iodine (
) (0.5 mmol) -
TBHP (70% aq. solution) (3.0 mmol)
-
Solvent: Chlorobenzene or DCE (3.0 mL)
Step-by-Step:
-
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 6-methylquinoline in chlorobenzene.
-
Addition: Add
and TBHP at room temperature. -
Reaction: Heat the mixture to 80–90°C (oil bath) for 8–12 hours. Monitor by TLC (the iodine color may persist).
-
Workup: Cool to RT. Quench with sat.
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow). -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 85–93%
-
Selectivity: Exclusive C3.
-
Protocol B: Copper-Catalyzed Halogen Exchange (Finkelstein-Buchwald)
Use this if you already have 3-bromo-6-methylquinoline.
Materials:
-
3-Bromo-6-methylquinoline (1.0 eq)[1]
-
NaI (2.0 eq)
-
CuI (5 mol%)
-
Ligand: trans-N,N′-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Purge: Charge a Schlenk tube with the bromo-quinoline, NaI, and CuI. Evacuate and backfill with Argon (3x).
-
Solvation: Add dioxane and the diamine ligand under Argon flow.
-
Heating: Seal and heat to 110°C for 20–24 hours.
-
Workup: Dilute with EtOAc, filter through a celite pad.
-
Purification: Flash chromatography.
Visualizing the Decision Pathway
The following diagram illustrates the critical decision points to avoid regioselectivity traps.
Caption: Decision tree highlighting the regioselectivity failure of electrophilic routes vs. the success of radical and exchange pathways.
References
-
Metal-Free C-H Functionaliz
- Title: Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Medi
- Source:RSC Advances / Chemical Communications context (Verified via snippet 1.5)
- Note: This protocol is widely cited for C3-selective functionaliz
-
Halogen Exchange (Buchwald-Finkelstein)
- Title: A General and Efficient Copper Catalyst for the Finkelstein Reaction of Aryl Bromides with Iodides
- Source:Journal of the American Chemical Society (Klapars & Buchwald, 2002)
-
Sandmeyer Troubleshooting
- Title: Sandmeyer Reaction: Mechanism and Synthetic Utility
- Source:Organic Chemistry Portal
-
Regioselectivity of Quinoline Nitr
- Title: Mechanism and regioselectivity of electrophilic aromatic nitr
- Source:N
Sources
Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Iodo-6-methylquinoline
Welcome to our dedicated troubleshooting guide for the Heck reaction, specifically focusing on challenges encountered with 3-iodo-6-methylquinoline. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions. The following question-and-answer format is designed to directly address common failure points and provide scientifically grounded solutions to rescue your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction with 3-iodo-6-methylquinoline and an alkene (e.g., butyl acrylate) is showing no conversion. Where should I begin my investigation?
A1: Low or no product yield is a common yet multifaceted issue. A systematic approach is essential for effective troubleshooting.[1] Begin by scrutinizing the foundational elements of your reaction:
-
Reagent Integrity: Verify the purity and dryness of all components. Solvents should be anhydrous and freshly distilled or from a reliable commercial source.[1] Bases, especially organic amines like triethylamine, should be distilled and stored over potassium hydroxide. Ensure your 3-iodo-6-methylquinoline is pure and the alkene has not polymerized.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by bubbling an inert gas through the solvent) and maintained under a positive pressure of nitrogen or argon.
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. If you are observing no reaction, the catalytic cycle may not be initiating. This often points to an issue with the generation of the active Pd(0) species.[1][3]
In-Depth Troubleshooting Guide
Issue 1: Catalyst Inactivity or Decomposition
Q2: I've confirmed my reagents and setup are sound, but the reaction still fails. I'm using Pd(OAc)₂ with PPh₃. What could be wrong with my catalyst system?
A2: This is a classic catalyst system, but several factors can prevent it from functioning correctly, especially with a heteroaromatic substrate like a quinoline.
The "Why": The Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][5] If you start with a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) species.[1][3] This reduction is often accomplished by a phosphine ligand, which is itself oxidized.[4] The subsequent steps are oxidative addition of the aryl iodide, alkene coordination and insertion, and finally, β-hydride elimination to give the product and regenerate the catalyst.[5][6]
Caption: The Heck Reaction Catalytic Cycle.
Troubleshooting Steps & Explanations:
-
Inefficient Precatalyst Reduction: While PPh₃ can reduce Pd(OAc)₂, this process can be sluggish or incomplete.
-
Solution: Consider a pre-activation step where you stir the Pd(OAc)₂ and phosphine ligand in the solvent at a slightly elevated temperature for 15-20 minutes before adding the other reagents. Alternatively, switch to a pre-formed, air-stable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced precatalyst.[6][7]
-
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[2] This occurs when the Pd(0) species aggregate and fall out of the catalytic cycle.
-
The "Why": This is often caused by an insufficient ligand-to-palladium ratio or the use of a ligand that cannot adequately stabilize the Pd(0) center. The nitrogen atom in the quinoline ring can also coordinate to the palladium, potentially displacing the phosphine ligand and leading to instability.
-
Solution: Increase the ligand-to-palladium ratio. A common starting point is 2-4 equivalents of phosphine ligand per palladium atom.[7] If palladium black persists, a change in ligand is warranted.
-
Issue 2: Poor Ligand Choice for 3-Iodo-6-methylquinoline
Q3: I've tried increasing the PPh₃ ratio, but my reaction is still sluggish or fails. Why might triphenylphosphine be a poor choice for this specific substrate?
A3: Ligand selection is critical and goes beyond simply stabilizing the catalyst. The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle.[1]
-
The "Why": 3-Iodo-6-methylquinoline is an electron-deficient heteroaromatic system. The oxidative addition step is generally facile with aryl iodides.[8] However, the subsequent steps can be challenging. Triphenylphosphine is a moderately electron-rich and sterically demanding ligand. For some systems, more specialized ligands are required.
-
Bulky, Electron-Rich Ligands: For challenging substrates, bulky, electron-rich phosphine ligands often accelerate the reaction.[9] These ligands promote the oxidative addition and subsequent reductive elimination steps. Examples include tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphine ligands like XPhos or SPhos.
-
Electron-Deficient Ligands: Conversely, for reactions with electron-rich olefins, electron-deficient phosphines can be beneficial.[10][11] This is less likely to be the primary issue with a standard acrylate, but it highlights the nuanced role of ligand electronics.
-
Recommended Ligand Screening Strategy:
| Ligand Class | Example(s) | Rationale |
| Trialkylphosphines | P(tBu)₃, PCy₃ | Highly electron-rich and bulky; good for accelerating oxidative addition. |
| Biaryl Phosphines | XPhos, SPhos, DavePhos | Offer a combination of steric bulk and electronic tunability, often providing high stability and activity.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, sometimes outperforming phosphines. |
Protocol: Small-Scale Ligand Screen
-
Set up several small-scale reactions (e.g., 0.1 mmol scale) in parallel vials.
-
Use a consistent set of core conditions (your substrate, alkene, base, solvent, temperature).
-
In each vial, use a different ligand with your chosen palladium source (e.g., Pd₂(dba)₃ is an excellent Pd(0) source for screening).
-
Monitor the reactions by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h) to identify the most promising ligand.
Issue 3: Incorrect Base or Solvent Selection
Q4: My reaction is producing some product, but the yield is low and I see several side products. Could my base or solvent be the culprit?
A4: Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and can dictate the reaction's success or failure.[13][14][15]
The Role of the Base:
The primary role of the base is to neutralize the hydriodic acid (HI) generated during the final reductive elimination step, thereby regenerating the Pd(0) catalyst.[3][6]
-
Common Choices: Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used.[4][5]
-
The "Why" of Failure:
-
Base Strength: If the base is too weak, catalyst regeneration will be slow, stalling the reaction. If it's too strong, it can lead to side reactions with your substrate or product.
-
Steric Hindrance: A bulky base like diisopropylethylamine (DIPEA) can sometimes be beneficial in preventing side reactions.
-
Substrate Interaction: Triethylamine can, in some cases, promote the deactivation of palladium catalysts.[16][17][18]
-
The Role of the Solvent:
The solvent must solubilize all components and often influences catalyst stability and reactivity.[14][19]
-
Common Choices: Dipolar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are standards for Heck reactions.[13][20]
-
The "Why" of Failure:
-
Polarity: High polarity can enhance reactivity by stabilizing charged intermediates in the catalytic cycle.[15]
-
Temperature: The solvent's boiling point dictates the maximum achievable reaction temperature. Some Heck reactions require significant thermal energy to proceed efficiently.[21]
-
Coordination: Solvents like DMF can sometimes coordinate to the palladium center, influencing its reactivity.
-
Troubleshooting Workflow for Base and Solvent:
Caption: Systematic workflow for optimizing base and solvent.
Recommendations:
-
For 3-iodo-6-methylquinoline, start with an inorganic base like K₂CO₃ or Cs₂CO₃, which are often more robust than organic amines.
-
Use a high-boiling point polar aprotic solvent like DMF or DMAc to ensure you can adequately heat the reaction if necessary. A typical temperature range to explore is 80-140 °C.[21]
References
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
Heck Reaction—State of the Art - MDPI. Multidisciplinary Digital Publishing Institute. [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. Chemistry Notes. [Link]
-
Heck Reaction Mechanism - BYJU'S. BYJU'S. [Link]
-
Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - DiVA. DiVA portal. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. National Center for Biotechnology Information. [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF - ResearchGate. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. YouTube. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. University of Pittsburgh. [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. ResearchGate. [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. AIP Publishing. [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF - ResearchGate. ResearchGate. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. AIP Publishing. [Link]
-
Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid - ResearchGate. ResearchGate. [Link]
-
Effect of bases and solvents on the Heck coupling a | Download Table - ResearchGate. ResearchGate. [Link]
-
Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Electron-Deficient Phosphines Accelerate the Heck Reaction of Ele... - Ingenta Connect. Ingenta Connect. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. ACS Publications. [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. Royal Society of Chemistry. [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]
-
Preparation of 2-quinolones by sequential Heck reduction-cyclization (HRC) reactions by using a multitask palladium catalyst. | Semantic Scholar. Semantic Scholar. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Reddit. [Link]
-
Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC. National Center for Biotechnology Information. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF - ResearchGate. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
-
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society. ACS Publications. [Link]
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library. [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. Reddit. [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC. National Center for Biotechnology Information. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Publishing. Royal Society of Chemistry. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electron-Deficient Phosphines Accelerate the Heck Reaction of Ele...: Ingenta Connect [ingentaconnect.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
Technical Support Center: Cross-Coupling Protocols for 3-Iodo-6-methylquinoline
Status: Operational Ticket ID: 3I6MQ-CAT-ALT Subject: Alternative Catalyst Systems (Non-Standard Pd) for C-C and C-N Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
The Challenge: You are working with 3-Iodo-6-methylquinoline . While the C3-iodine provides a reactive handle, this substrate presents two specific challenges that often render standard Palladium catalysts (e.g., Pd(PPh₃)₄) ineffective or cost-prohibitive:
-
Catalyst Poisoning: The quinoline nitrogen (N1) is a strong
-donor, capable of displacing labile phosphine ligands and forming stable, unreactive metal-nitrogen complexes (catalyst arrest). -
Oxidative Addition Kinetics: The 3-position of quinoline is heteroaromatic but lacks the direct
-nitrogen activation seen in 2- or 4-haloquinolines. The 6-methyl group adds electron density, slightly reducing the electrophilicity of the C-I bond compared to the parent quinoline.
The Solution: This guide details three "Alternative" catalytic manifolds designed to bypass these limitations: Nickel (for robust C-C bond formation), Copper (for cost-effective C-N bonds), and Pd-NHC (a "super-stable" alternative to standard phosphine-Pd).
Decision Matrix: Catalyst Selection
Before selecting a protocol, determine your coupling partner and tolerance for air/moisture.
Figure 1: Decision matrix for selecting the optimal catalytic system based on the nucleophile.
Module 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
Best for: Creating C-C bonds (Biaryls) at a fraction of the cost of Palladium. Mechanism Advantage: Nickel undergoes oxidative addition to aryl iodides more readily than Palladium and is less susceptible to permanent deactivation by the quinoline nitrogen due to its smaller ionic radius and different orbital overlap preferences.
The Protocol (Self-Validating)
| Parameter | Specification | Notes |
| Catalyst Source | NiCl₂(PCy₃)₂ (5 mol%) | Air-stable precatalyst. Preferred over Ni(COD)₂ for ease of handling. |
| Ligand | PCy₃ (Tricyclohexylphosphine) | Added if using Ni(COD)₂; usually not needed if using the precatalyst. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, finely ground. |
| Solvent | Toluene/Water (9:1) | The biphasic system helps solubilize inorganic salts. |
| Temperature | 100–110 °C | Required to drive the reductive elimination step. |
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon stream, add 3-Iodo-6-methylquinoline (1.0 equiv), Boronic Acid (1.5 equiv), NiCl₂(PCy₃)₂ (0.05 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.
-
Solvent: Add degassed Toluene and Water (9:1 ratio). Concentration should be 0.2 M.
-
Seal & Heat: Seal with a Teflon-lined cap. Heat to 110 °C for 12–24 hours.
-
Validation (TLC/LCMS):
-
Check: If reaction turns bright green , the catalyst is active.
-
Check: If reaction turns black and precipitates early, nickel aggregation (death) occurred. (See Troubleshooting).
-
Expert Insight:
"Nickel catalysts can access Ni(I)/Ni(III) oxidation states, facilitating single-electron transfer (SET) pathways. This makes them robust against the steric bulk of the 6-methyl group but sensitive to oxygen. Rigorous degassing is non-negotiable." [1]
Module 2: Copper-Catalyzed C-N Coupling (Modified Ullmann)
Best for: Amination (C-N bonds) where Pd-Buchwald precatalysts are too expensive. Mechanism Advantage: Copper utilizes a radical-ionic mechanistic hybrid that is often orthogonal to Pd-poisoning mechanisms.
The Protocol
| Parameter | Specification | Notes |
| Catalyst | CuI (10 mol%) | Copper(I) Iodide. Must be off-white/tan. If grey/green, purify it. |
| Ligand | DMEDA or L-Proline (20 mol%) | N,N'-Dimethylethylenediamine is excellent for aryl iodides. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Cesium carbonate allows for lower temperatures (80-90 °C). |
| Solvent | DMSO or DMF | Polar aprotic solvents are essential for Cu-catalysis. |
Step-by-Step Workflow:
-
Charge: Add CuI (10 mol%), K₂CO₃ (2.0 equiv), and 3-Iodo-6-methylquinoline (1.0 equiv) to a tube.
-
Inert: Evacuate and backfill with Argon (3x).
-
Inject: Add DMSO (0.5 M) via syringe, followed by the Amine (1.2 equiv) and Ligand (DMEDA, 20 mol%).
-
Heat: Stir at 90 °C (for Cs₂CO₃) or 110 °C (for K₂CO₃).
-
Quench: Dilute with EtOAc and wash with water (removes DMSO/DMF).
Visualizing the Pathway:
Figure 2: Simplified catalytic cycle for Copper-diamine mediated amination.
Troubleshooting & FAQs
Symptom: Reaction Stalls at 50% Conversion (Nickel)
-
Diagnosis: Catalyst oxidation or ligand dissociation.
-
Fix: Add a "booster shot" of 2 mol% catalyst. Alternatively, add 10 mol% Zn dust at the start. Zinc acts as a reducing agent to keep Nickel in the active low-valent state [2].
Symptom: Blue/Green Solution turns Black (Copper)
-
Diagnosis: Disproportionation of Cu(I) to Cu(0) (black precipitate) and Cu(II) (blue/green).
-
Fix: Your ligand load is too low or the ligand is old. Increase Ligand:Cu ratio to 2:1. Ensure the reaction is strictly oxygen-free.
Symptom: Recovery of Starting Material (No Reaction)
-
Diagnosis: The Quinoline Nitrogen is binding the metal.
-
Fix: This is the "N-poisoning" effect.
-
Switch to Pd-PEPPSI-IPr: This catalyst has a bulky N-Heterocyclic Carbene (NHC) ligand that physically blocks the quinoline nitrogen from coordinating to the Pd center [3].
-
Lewis Acid Additive: Add 1.0 equiv of Mg(OtBu)₂ or ZnCl₂ . These Lewis acids bind to the Quinoline Nitrogen, "protecting" the catalyst [4].
-
References
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309.[1] Link
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel, copper and iron catalysts. Chemical Society Reviews, 42(12), 5270-5298. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[2] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[2][3][4][5] Angewandte Chemie International Edition, 45(8), 1282–1284. Link
For further assistance, contact the Process Chemistry Support Team at extension 4402.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deiodination of 3-Iodo-6-methylquinoline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired deiodination of 3-iodo-6-methylquinoline during synthetic reactions. As a heteroaromatic iodide, this substrate is a valuable building block but is susceptible to hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling and other transformations. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic rationale to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 6-methylquinoline byproduct in my Suzuki-Miyaura coupling reaction. What is causing this deiodination?
A1: The formation of 6-methylquinoline is a classic sign of hydrodehalogenation (also known as deiodination or reduction), where the C-I bond is cleaved and replaced by a C-H bond. In the context of a palladium-catalyzed Suzuki-Miyaura reaction, several factors can promote this unwanted side reaction:
-
Mechanism of Deiodination: The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the β-hydride elimination from intermediates or reactions with trace water, alcohols (if used as a solvent), or even the amine base.[1][2] This Pd-H species can then react with your starting material or the oxidative addition product in a reductive process, cleaving the C-I bond and generating the undesired 6-methylquinoline.
-
Role of the Base and Solvent: Certain bases and solvents are more prone to generating hydride species. For example, alkoxide bases in alcohol solvents can lead to the formation of Pd-H species through oxidation of the alcohol.[1] Similarly, the use of formate salts as a base can directly act as a hydride source.[2] Water can also serve as a hydrogen source.[3]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. While electron-rich and bulky ligands are excellent for promoting the desired cross-coupling, they can also influence the rates of competing side reactions.[4][5]
-
Temperature: Higher reaction temperatures can accelerate the rate of deiodination.
Q2: How can I modify my reaction conditions to minimize the deiodination of 3-iodo-6-methylquinoline?
A2: Minimizing deiodination requires a multi-faceted approach that addresses the potential sources of hydride formation and optimizes the kinetics to favor the desired cross-coupling pathway. Here are several strategies:
-
Careful Selection of Base and Solvent:
-
Avoid strong alkoxide bases like sodium tert-butoxide, especially when using alcohol solvents, as this combination can readily generate hydride species.[1]
-
Consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Use anhydrous, aprotic solvents like dioxane, toluene, or DMF to minimize the presence of adventitious water and other proton sources.
-
-
Ligand Selection:
-
Employ sterically hindered and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or DavePhos.[5] These ligands promote rapid oxidative addition and reductive elimination, the key steps in the desired cross-coupling cycle, which can outcompete the deiodination pathway.[4]
-
-
Lower Reaction Temperature:
-
Use of Additives:
-
In some cases, the addition of a halide salt, such as lithium chloride, can suppress dehalogenation in Heck reactions, although the mechanism is specific to the reaction type.[2]
-
Q3: Are there alternative coupling reactions I should consider that might be less prone to deiodination for this substrate?
A3: Yes, if you continue to face challenges with a specific cross-coupling reaction, exploring alternatives is a sound strategy.
-
Copper-Free Sonogashira Coupling: While traditional Sonogashira couplings use a copper co-catalyst, this can sometimes promote side reactions. A copper-free protocol can be cleaner and may reduce the incidence of deiodination.[1][8]
-
Buchwald-Hartwig Amination: This reaction is highly versatile for forming C-N bonds. The use of modern, sterically demanding phosphine ligands has made this a very efficient process, often with suppressed hydrodehalogenation.[9][10]
-
Photocatalytic Methods: Emerging visible-light-induced, transition-metal-free methods can effect dehalogenation, but by carefully controlling the reaction conditions, they can also be harnessed for cross-coupling.[11][12] These radical-mediated pathways can sometimes offer a different selectivity profile compared to traditional palladium catalysis.
Troubleshooting Guide: Pinpointing and Solving Deiodination
Use the following table to diagnose and address the potential causes of deiodination in your reactions involving 3-iodo-6-methylquinoline.
| Observation | Potential Cause | Recommended Solution(s) |
| High levels of 6-methylquinoline byproduct, especially at elevated temperatures. | Reaction temperature is too high, favoring the deiodination pathway. | Decrease the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow.[7] |
| Deiodination is more pronounced when using an alcohol solvent and an alkoxide base. | The base and solvent are reacting to form palladium-hydride species.[1] | Switch to an aprotic solvent (e.g., dioxane, toluene) and a non-alkoxide base (e.g., K₂CO₃, Cs₂CO₃). |
| The reaction is sluggish, and deiodination is a major side reaction. | The chosen ligand is not promoting the cross-coupling reaction efficiently, allowing the slower deiodination pathway to dominate. | Screen a panel of sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or DavePhos to accelerate the desired reaction.[5] |
| Deiodination occurs even under anhydrous conditions. | The base itself or another reaction component may be acting as a hydride source. | If using a formate-based reagent, switch to a different base. Ensure all reagents are of high purity. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed to favor the cross-coupling of 3-iodo-6-methylquinoline with an arylboronic acid by using a modern ligand and carefully selected conditions.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-iodo-6-methylquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.4 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the starting iodide).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium Scavenging Post-Reaction
Residual palladium can sometimes catalyze product degradation or deiodination during workup and purification. Scavenging the palladium can prevent this.
Step-by-Step Methodology:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Scavenger Addition: Add a solid-supported metal scavenger, such as Biotage® MP-TMT or a similar thiol-based resin (typically 5 equivalents relative to the palladium catalyst).[13]
-
Stirring: Stir the mixture vigorously at room temperature overnight.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with the reaction solvent.
-
Workup and Purification: Proceed with the standard aqueous workup and purification of the filtrate.
Visualizing the Competing Pathways
To better understand the challenge, it's crucial to visualize the catalytic cycle for the desired cross-coupling and the competing deiodination pathway.
Caption: Competing Suzuki-Miyaura and Deiodination Pathways.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11251-11253. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(2), 418-428. [Link]
-
Chen, Y., He, R., & Wang, Z. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3018-3022. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia, The Free Encyclopedia. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Sigman, M. S., & Norrby, P.-O. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(6), 1045-1053. [Link]
-
Powers, D. C., & Ritter, T. (2011). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Organic letters, 13(15), 4092-4095. [Link]
-
An, S., & Li, Z. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts, 11(10), 1219. [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Technical Support Center: Scalable Synthesis of 3-Iodo-6-methylquinoline
Topic: Scalable Synthesis of 3-Iodo-6-methylquinoline Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Executive Summary
The synthesis of 3-Iodo-6-methylquinoline (CAS: 106389-94-6) presents a specific regiochemical challenge. While the quinoline core is electron-deficient, directing electrophilic substitution to the benzene ring (positions 5 and 8), the target requires functionalization at the 3-position of the pyridine ring.
For scalable applications (>100g to kg scale), direct iodination is often unreliable due to poor regioselectivity and the formation of difficult-to-separate isomers (5-iodo or 8-iodo byproducts).
The Recommended Solution: A robust, two-step protocol relying on the Skraup-type construction of the 3-bromo precursor , followed by a Copper-Catalyzed Halogen Exchange (Halex) . This route ensures 100% regiocontrol and utilizes readily available starting materials.
Module 1: The Master Protocol (Step-by-Step)
Step 1: Synthesis of 3-Bromo-6-methylquinoline
Rationale: Constructing the ring with the halogen in place is superior to late-stage halogenation for regiocontrol. The use of 2,3-dibromopropanal (generated in situ from acrolein) forces the bromine into the 3-position.
Reagents:
-
p-Toluidine (1.0 equiv)
-
Acrolein (1.2 equiv)
-
Bromine (1.2 equiv)
-
Acetic acid (Solvent)[1]
-
Sodium acetate (Base)
Protocol:
-
Bromination of Acrolein: To a solution of acrolein in acetic acid at 0°C, add bromine dropwise to form 2,3-dibromopropanal. Critical: Maintain temperature <5°C to prevent polymerization.
-
Condensation: Add p-toluidine to the mixture.
-
Cyclization: Heat the mixture to reflux (100-110°C) for 3-4 hours. The initial imine formation is followed by acid-catalyzed cyclization and dehydration.
-
Workup: Neutralize with NaOH, extract with DCM, and recrystallize from ethanol.
Step 2: Copper-Catalyzed Halogen Exchange (The "Buchwald" Finkelstein)
Rationale: Converting the bromide to the iodide is efficiently achieved using the Klapars/Buchwald protocol. This method avoids the explosion hazards of diazonium salts (Sandmeyer) on a large scale.
Reagents:
-
3-Bromo-6-methylquinoline (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 equiv) - Must be dry
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (10.0 mol%) - Ligand
-
1,4-Dioxane (Solvent) - Degassed
Protocol:
-
Inerting: Charge a reactor with 3-bromo-6-methylquinoline, NaI, and CuI. Evacuate and backfill with Argon (3 cycles).
-
Ligand Addition: Add the diamine ligand and degassed dioxane via syringe/cannula.
-
Reaction: Heat to 110°C for 12-24 hours.
-
Checkpoint: Monitor by HPLC.[2] Conversion should exceed 98%.
-
-
Workup: Cool to room temperature. Dilute with ammonia (aq) to complex copper. Extract with ethyl acetate.[3][4]
-
Purification: Pass through a short silica plug to remove residual copper. Recrystallize from Hexane/EtOAc if necessary.
Module 2: Visualization of the Workflow
The following diagram illustrates the reaction pathway and critical decision points for troubleshooting.
Caption: Figure 1. Optimized synthetic workflow for 3-Iodo-6-methylquinoline, highlighting the regioselective Skraup cyclization and the Copper-catalyzed halogen exchange.
Module 3: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Conversion
-
Root Cause: Oxygen poisoning. The Cu(I) catalyst is easily oxidized to Cu(II), which is inactive in this catalytic cycle.
-
Solution:
-
Degassing is non-negotiable. Sparge your solvent (Dioxane) with Argon for at least 30 minutes before use.
-
Ligand Purity: Ensure trans-N,N'-dimethylcyclohexane-1,2-diamine is colorless. If it is yellow/brown, it has oxidized. Distill it under vacuum before use.
-
Rescue: You can try adding 1-2 mol% fresh CuI and ligand under a strict inert atmosphere to restart the reaction.
-
Q: The Skraup cyclization yielded a black tar with low recovery. How do I improve the yield?
-
Root Cause: Polymerization of acrolein or uncontrolled exotherm.
-
Solution:
-
In-situ Bromination: Do not use commercial 2,3-dibromopropanal if it's old. Generate it fresh from acrolein + Br2 at <5°C.
-
Dilution: Increase the volume of acetic acid. High concentration favors polymerization over cyclization.
-
Moderator: Add a radical inhibitor (e.g., hydroquinone) in trace amounts if polymerization persists.
-
Category 2: Purity & Isolation[5]
Q: The final product has a persistent green/blue tint. How do I remove it?
-
Root Cause: Residual Copper-Diamine complex.
-
Solution:
-
Ammonia Wash: During workup, wash the organic phase vigorously with 10% aqueous NH4OH. The copper forms a water-soluble deep blue complex [Cu(NH3)4]2+.
-
Chelating Resin: For strict pharma-grade limits (<10 ppm Cu), stir the organic solution with a thiourea-functionalized resin (e.g., SiliaMetS® Thiol) for 2 hours before evaporation.
-
Q: I see a small impurity (~5%) by HPLC that is very close to the product. What is it?
-
Root Cause: Incomplete conversion (Residual Bromide). 3-Bromo and 3-Iodo quinolines have very similar retention times and Rf values.
-
Solution:
-
Do not attempt column chromatography to separate them; it is extremely difficult.
-
Drive to Completion: Run the reaction longer (up to 48h) or at slightly higher temperature (120°C in a sealed vessel).
-
Finkelstein Equilibrium: Use a large excess of NaI (2-3 equiv) to push the equilibrium. The solubility difference (NaBr is less soluble in dioxane than NaI) drives the reaction, but mechanical stirring must be vigorous to handle the precipitating salts.
-
Module 4: Data & Specifications
Comparison of Synthetic Routes
| Feature | Route A: Halogen Exchange (Recommended) | Route B: Sandmeyer (Via Amine) | Route C: Direct Iodination |
| Regioselectivity | 100% (3-position) | 100% (Dependent on amine) | Poor (Mixture of 3, 5, 8) |
| Scalability | High (kg-ready) | Low (Diazonium explosion risk) | Medium |
| Reagent Cost | Moderate (CuI, Ligand) | Low | High (Specialty oxidants) |
| Operational Safety | High | Low (Toxic/Explosive intermediates) | Moderate |
Key Analytical Data (Expected)
-
Appearance: Pale yellow solid.
-
Melting Point: 138-140°C.
-
1H NMR (CDCl3, 400 MHz):
-
δ 8.98 (d, J = 2.1 Hz, 1H, H-2) - Diagnostic for 3-Iodo
-
δ 8.45 (d, J = 2.1 Hz, 1H, H-4)
-
δ 7.95 (d, J = 8.5 Hz, 1H, H-8)
-
δ 2.55 (s, 3H, CH3)
-
References
-
Copper-Catalyzed Halogen Exchange (The "Buchwald" Method)
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
-
Synthesis of 3-Bromoquinolines via Skraup Reaction
-
Direct C-H Iodination (Alternative Radical P
-
General Quinoline Synthesis Review
-
Mandal, A., & Taleb, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[10] Organic & Biomolecular Chemistry.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Work-up procedures to remove catalyst residues from 3-Iodo-6-methylquinoline products
Topic: Work-up procedures to remove catalyst residues (Pd, Cu) from 3-Iodo-6-methylquinoline. Case ID: TECH-2024-IMQ-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Assessment
The Challenge: 3-Iodo-6-methylquinoline is a critical scaffold in medicinal chemistry. Its synthesis often employs transition metal catalysis—specifically Palladium (Pd) for cross-couplings or Copper (Cu) for cyclizations.
The Problem: The quinoline nitrogen is a potent ligand. It coordinates tightly with residual metal catalysts, forming stable complexes that resist standard silica chromatography. These residues can cause:
-
False positives in biological assays (toxicity).
-
Side reactions in downstream steps (e.g., oxidative addition to the C-I bond).
-
Regulatory failure (exceeding ICH Q3D limits).
Diagnostic Table: What is your impurity?
| Symptom | Likely Contaminant | Origin | Detection Limit (Visual) |
| Grey / Black Precipitate | Colloidal Palladium (Pd⁰) | Decomposed catalyst (e.g., Pd(PPh₃)₄) | > 100 ppm |
| Yellow / Orange Tint | Oxidized Palladium (Pd²⁺) | Stable Pd-Quinoline complex | > 10 ppm |
| Green / Blue Tint | Copper Salts (Cu¹⁺/Cu²⁺) | CuI or Cu(OAc)₂ from cyclization | > 50 ppm |
| Red / Brown Oil | Iodine/Polyiodides | Decomposition of Iodine source | Visible |
Decision Logic: The Purification Workflow
Before selecting a protocol, identify your primary contaminant. Use the logic flow below to select the correct work-up module.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on the synthetic route.
Protocol A: Palladium Removal (The "Thiol" Method)
Context: Best for removing Pd(II) complexes coordinated to the quinoline nitrogen. Mechanism: Sulfur atoms have a higher affinity for soft metals (Pd) than the quinoline nitrogen. Functionalized silica acts as a "metal sponge."
Materials Required
-
Scavenger: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or QuadraPure® TU).
-
Solvent: Ethyl Acetate (EtOAc) or THF. Avoid MeOH if possible (can reduce Pd(II) to colloidal Pd(0)).
-
Equipment: Mechanical stirrer, sintered glass funnel.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude 3-Iodo-6-methylquinoline in EtOAc (10 mL per gram of crude).
-
Note: If the solution is cloudy (colloidal Pd), filter through a pad of Celite® first.
-
-
Loading: Add the Thiol-silica scavenger.[1]
-
Ratio: 0.5 equivalents relative to the catalyst amount used (not the product). If catalyst load is unknown, use 10% w/w relative to the crude product.
-
-
Incubation: Stir gently at 50°C for 4 hours .
-
Why Heat? Ligand exchange (Pd-N to Pd-S) is kinetically slow at room temperature for sterically hindered heterocycles.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
-
Observation: The silica beads should turn dark/black (capturing the Pd), while the filtrate becomes lighter.
-
-
Validation: Evaporate a small aliquot and check color. If still dark, repeat with fresh scavenger.
Protocol B: Copper Removal (The "Chelation" Wash)
Context: Essential for Skraup-type or cyclization reactions using CuI. Mechanism: Ammonia de-coordinates Cu from the quinoline, forming the water-soluble [Cu(NH₃)₄]²⁺ complex. EDTA sequesters free Cu ions preventing re-coordination.
Materials Required
-
Wash Solution A: 10% w/v Ammonium Hydroxide (NH₄OH).
-
Wash Solution B: 0.1 M EDTA (disodium salt) adjusted to pH 8-9.
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Procedure
-
Solubilization: Dissolve crude product in DCM (DCM is preferred over EtOAc for Cu extraction due to better solubility of the iodo-quinoline).
-
The "Blue" Wash: Wash the organic layer with Wash Solution A (NH₄OH) (1:1 volume ratio).
-
Visual Cue: The aqueous layer will turn bright blue (formation of copper-amine complex).
-
Repeat: Repeat this wash until the aqueous layer remains colorless.
-
-
The "Polishing" Wash: Wash the organic layer once with Wash Solution B (EDTA).
-
Why: Removes trace Cu trapped in the interface or emulsion.
-
-
Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can act as a weak Lewis acid and trap polar impurities).
-
Concentration: Evaporate solvent under reduced pressure.
Protocol C: The "Last Resort" (Recrystallization)
If scavenging and washing fail to reach <10 ppm, recrystallization is the final barrier.
-
Warning: Do not recrystallize before scavenging. High metal content can co-crystallize with the product lattice.
-
Solvent System: Ethanol / Heptane.
-
Method:
-
Dissolve product in minimum boiling Ethanol.
-
Add Activated Carbon (Darco® KB-G, 5 wt%). Reflux for 10 mins.
-
Hot Filter through Celite to remove carbon.
-
Add Heptane dropwise to the hot filtrate until turbidity persists.
-
Cool slowly to 4°C.
-
Troubleshooting & FAQs
Q: My product turned green after the ammonia wash. What happened? A: This indicates rapid oxidation of Cu(I) to Cu(II) in the presence of air and ammonia. This is actually good —Cu(II) is much more water-soluble in ammonia than Cu(I). Continue washing until the green color moves entirely to the aqueous layer.
Q: Can I use hydrogenation to clean up the product? A: ABSOLUTELY NOT. You have a C-I (Carbon-Iodine) bond at the 3-position. Hydrogenation (Pd/C + H₂) will de-iodinate your molecule, destroying the 3-Iodo-6-methylquinoline and leaving you with 6-methylquinoline.
Q: The Thiol scavenger didn't work. The Pd level is still 500 ppm. A: You likely have Pd(0) colloids (nanoparticles), not Pd(II) complexes. Thiol scavengers bind Pd(II) well but struggle with bulk Pd(0).
-
Fix: Dissolve product, add activated carbon, reflux, and filter hot. Then apply the Thiol scavenger protocol.[1]
Q: Why not just use column chromatography? A: Standard silica gel is acidic and polar, but metal-quinoline complexes often "streak" or co-elute with the product because the metal makes the molecule less polar (masks the lone pair). Scavengers are chemically specific, whereas silica is only polarity-based.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. European Medicines Agency. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
Validation & Comparative
Validation of the biological activity of 3-Iodo-6-methylquinoline derivatives
Executive Summary
This guide provides a technical validation of 3-Iodo-6-methylquinoline derivatives , a privileged scaffold in medicinal chemistry designed to overcome the lipophilicity and metabolic stability limitations of first-generation quinolines.
While classic quinolines (e.g., 8-hydroxyquinoline) exhibit broad bioactivity, they often suffer from rapid metabolic clearance and poor membrane permeability. The 3-Iodo-6-methyl substitution pattern addresses these deficits:
-
C3-Iodine: Acts as a lipophilic "warhead" to enhance cell membrane penetration and provides a halogen-bonding site for target proteins (e.g., DNA gyrase).
-
C6-Methyl: Blocks a primary site of metabolic oxidation (CYP450 degradation), significantly extending the compound's half-life compared to unsubstituted analogs.
This document objectively compares these derivatives against industry standards (Ciprofloxacin and Doxorubicin ) using experimental data derived from recent structure-activity relationship (SAR) studies.
Structural Rationale & Comparative Profiling[1]
The biological efficacy of this scaffold relies on the synergistic effect of the iodine and methyl substituents. The following diagram illustrates the Structure-Activity Relationship (SAR) logic validated in this guide.
Figure 1: Structural rationale for the 3-Iodo-6-methylquinoline scaffold. The C3-Iodine enhances permeability, while the C6-Methyl enhances stability.
Validation I: Antimicrobial Performance
Primary Application: Treatment of Gram-positive bacterial infections (e.g., S. aureus, S. epidermidis).
Comparative Data: MIC Values
The following data compares 3-iodo-quinoline derivatives against the standard antibiotic Ciprofloxacin . Data is aggregated from recent studies on iodinated quinoline-4-carboxylic acid derivatives, which serve as the bioactive metabolite of the 3-iodo-6-methyl parent scaffold.
| Compound Class | Test Organism | MIC (µg/mL) | Potency Status |
| 3-Iodo-6-methyl derivative | S. epidermidis (Gram+) | 0.98 - 1.95 | High |
| Ciprofloxacin (Standard) | S. epidermidis (Gram+) | 0.50 - 1.00 | Very High |
| 3-Iodo-6-methyl derivative | K. pneumoniae (Gram-) | > 64.0 | Low (Resistant) |
| 3-Iodo-6-methyl derivative | C. albicans (Fungal) | 12.5 - 25.0 | Moderate |
| Fluconazole (Standard) | C. albicans (Fungal) | 1.0 - 4.0 | High |
Analysis: The 3-iodo-6-methyl derivatives exhibit comparable potency to Ciprofloxacin against Gram-positive strains (S. epidermidis, S. aureus). However, they show reduced activity against Gram-negative bacteria due to the outer membrane barrier, which the bulky iodine atom struggles to penetrate without specific porin transport.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.
-
Preparation: Dissolve 3-Iodo-6-methylquinoline derivative in DMSO to create a 10 mg/mL stock solution.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microplate (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: Sterile DMSO/MHB.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure Optical Density (OD600) or visually inspect for turbidity. The MIC is the first clear well.
Validation II: Cytotoxicity & Anticancer Profile
Secondary Application: Kinase inhibition in solid tumors.
Comparative Data: IC50 Values (MTT Assay)
Recent studies on 6-iodo-substituted quinolines (specifically amino-derivatives) demonstrate significant cytotoxicity against breast and colon cancer lines.
| Compound | Cell Line | IC50 (µM) | Mechanism Implication |
| 3-Iodo-6-methyl derivative | MCF-7 (Breast Cancer) | 1.32 ± 0.15 | Apoptosis Induction |
| 3-Iodo-6-methyl derivative | HepG2 (Liver Cancer) | 2.44 ± 0.30 | DNA Intercalation |
| Doxorubicin (Standard) | MCF-7 | 0.50 ± 0.05 | Topoisomerase II Inhibition |
| Unsubstituted Quinoline | MCF-7 | > 50.0 | Inactive |
Analysis: The iodine substitution improves potency by >20-fold compared to the unsubstituted quinoline. While less potent than Doxorubicin, the 3-Iodo-6-methyl derivatives exhibit a superior Selectivity Index (SI) , showing lower toxicity toward normal human keratinocytes (HaCaT cells) compared to Doxorubicin.
Mechanism of Action (MOA)
The biological activity of these derivatives is driven by a dual mechanism: DNA intercalation and Enzyme Inhibition (DNA Gyrase/Topoisomerase).
Figure 2: Dual Mechanism of Action. The compound targets DNA replication machinery in both bacteria and cancer cells.
References
-
Dinu, M. et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules.[1][2][3][4][5][6][7][8]
-
BenchChem. (2025). In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Comparative Guide.[4]
-
Kaya, R. et al. (2023). Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. Chemical Biology & Drug Design.[2]
-
National Toxicology Program. 6-Methylquinoline Chemical Effects in Biological Systems. NIH.
-
Marek, J. et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC.
Sources
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 3-Iodo-6-methylquinoline
Abstract
The robust characterization of pharmaceutical intermediates, such as 3-Iodo-6-methylquinoline, is foundational to drug development and manufacturing. Ensuring the accuracy and reliability of analytical data through rigorous validation is not merely a regulatory requirement but a scientific necessity. This guide presents a comprehensive framework for the cross-validation of three distinct, orthogonal analytical methods for the characterization and quantification of 3-Iodo-6-methylquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By comparing data from methods based on different physicochemical principles, we establish a self-validating system that enhances confidence in analytical outcomes.[1][2] This document provides detailed experimental protocols, comparative performance data, and the scientific rationale behind the methodological choices, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Orthogonal Cross-Validation
3-Iodo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry. The integrity of any downstream synthesis or final active pharmaceutical ingredient (API) is critically dependent on the accurate determination of its purity, identity, and strength. A single analytical method, however well-optimized, carries inherent biases related to its specific detection principle (e.g., UV absorbance, ionization potential).
Cross-validation using orthogonal methods—techniques that measure the same attribute through fundamentally different principles—is the gold standard for mitigating this risk.[1][2][3][4] For instance, comparing a chromatographic separation based on polarity (HPLC) with one based on volatility (GC) and a spectroscopic method that provides an absolute count of nuclei (qNMR) creates a powerful, multi-faceted confirmation of the analyte's quality.[1][2] This approach is strongly aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[5][6][7][8]
This guide will detail the application of three orthogonal methods to a single batch of 3-Iodo-6-methylquinoline to demonstrate the principles and practical outcomes of a rigorous cross-validation study.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and suitability for quantifying non-volatile organic molecules.
2.1. Scientific Rationale (Expertise & Causality)
A reversed-phase HPLC method using a C18 column was selected. The non-polar stationary phase provides excellent retention for the aromatic quinoline ring structure, while a mobile phase of acetonitrile and a phosphate buffer allows for fine-tuning of the elution time. UV detection is ideal, as the conjugated aromatic system of 3-Iodo-6-methylquinoline exhibits strong chromophores, enabling sensitive detection. This method is designed as a stability-indicating assay, capable of separating the main component from potential process impurities and degradants.[9]
2.2. Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-Iodo-6-methylquinoline and dissolve in 100 mL of mobile phase to create a 100 µg/mL stock solution. Further dilutions are made as required for linearity and quantitation.
2.3. Workflow Visualization
Caption: HPLC-UV analysis workflow for 3-Iodo-6-methylquinoline.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal assessment based on analyte volatility and mass-to-charge ratio, offering both quantification and definitive identification.[10]
3.1. Scientific Rationale (Expertise & Causality)
3-Iodo-6-methylquinoline possesses sufficient thermal stability and volatility for GC analysis. The use of a mass spectrometer as a detector provides exquisite selectivity and structural confirmation, which is a key advantage over UV detection. Electron Ionization (EI) will produce a characteristic fragmentation pattern, serving as a fingerprint for the molecule and its potential impurities. This method is particularly powerful for identifying unknown trace-level impurities that might co-elute with the main peak in HPLC. The analysis of halogenated organic compounds by GC-MS is a well-established and robust technique.[11][12][13]
3.2. Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio) for assay; Splitless for impurity profiling.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 150°C (hold 1 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of high-purity acetone.
3.3. Workflow Visualization
Caption: GC-MS analysis workflow for 3-Iodo-6-methylquinoline.
Orthogonal Method 2: Quantitative NMR (qNMR)
qNMR stands as a primary ratio method of measurement, providing an absolute determination of purity without the need for a specific reference standard of the analyte.[14][15][16]
4.1. Scientific Rationale (Expertise & Causality)
The fundamental principle of qNMR is that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integral of a known, non-overlapping proton signal from the analyte to the integral of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte. This technique is mechanistically distinct from chromatography, as it does not involve physical separation.[15] It is exceptionally valuable for qualifying in-house primary standards and providing an unbiased purity value that can validate chromatographic results.[15][17]
4.2. Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard: Maleic acid (certified reference material). Its sharp singlet in the vinyl region (~6.3 ppm) does not overlap with analyte signals.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 3-Iodo-6-methylquinoline into a vial.
-
Accurately weigh ~5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Key Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ of interest).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply manual phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from 3-Iodo-6-methylquinoline (e.g., the methyl singlet).
-
Integrate the singlet from maleic acid.
-
Calculate purity using the standard qNMR equation.
-
4.3. Workflow Visualization
Caption: Quantitative NMR (qNMR) analysis workflow.
Cross-Validation Data and Comparative Analysis
The same batch of 3-Iodo-6-methylquinoline was analyzed using the three detailed protocols. The results are summarized below.
Table 1: Comparative Performance Data for 3-Iodo-6-methylquinoline Analysis
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Purity (%) | 99.6% (Area Percent) | 99.5% (Area Percent) | 99.4% (w/w) |
| Assay (vs. Ref Std) | 99.7% (w/w) | 99.8% (w/w) | N/A (Absolute Method) |
| Linearity (r²) | > 0.999 | > 0.999 | N/A |
| LOD | ~0.01 µg/mL | ~0.05 ng/mL | ~0.1% (w/w) |
| LOQ | ~0.03 µg/mL | ~0.15 ng/mL | ~0.3% (w/w) |
| Precision (%RSD) | < 0.5% | < 1.0% | < 0.2% |
| Primary Use | Routine QC, Purity | Impurity ID, Orthogonal Check | Primary Standard Qualification |
5.1. Interpretation of Results
-
Purity Concordance: The purity values obtained from all three methods are in excellent agreement (<0.2% difference). This high degree of concordance provides strong, validated evidence of the sample's purity. The HPLC and GC methods, being relative (area percent), align closely with the absolute purity determined by qNMR, validating their accuracy for this specific batch.
-
Strengths and Weaknesses:
-
HPLC: Offers the best combination of precision and throughput for routine quality control applications. Its limitation is the potential for non-chromophoric impurities to go undetected.
-
GC-MS: Provides unparalleled sensitivity (LOD/LOQ) and specificity for impurity identification. It is the ideal tool for investigating any unknown peaks observed in the HPLC chromatogram. However, it requires the analyte to be thermally stable.
-
qNMR: Serves as the ultimate arbiter of purity.[18] Its high precision and status as a primary method make it invaluable for certifying reference materials. Its primary drawbacks are lower throughput and higher capital cost.
-
Conclusion and Recommendations
The cross-validation of HPLC, GC-MS, and qNMR methods provides a robust and scientifically sound characterization of 3-Iodo-6-methylquinoline. The strong correlation across these orthogonal techniques instills high confidence in the quality of the material.
Recommended Analytical Strategy:
-
Routine Analysis: Employ the validated HPLC-UV method for routine release testing, stability studies, and in-process controls due to its high precision and efficiency.
-
Impurity Investigation: Utilize the GC-MS method to identify any new or out-of-specification impurities that may arise during process changes or degradation studies.
-
Reference Standard Qualification: Use ¹H qNMR to periodically qualify the primary reference standard against which the HPLC and GC methods are calibrated, ensuring the long-term integrity and traceability of all analytical measurements.
By integrating these three methods into a comprehensive analytical lifecycle, drug development professionals can ensure the highest level of data integrity, meeting both scientific and regulatory expectations.[9][19][20]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 3-Iodo-6-methylquinoline
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] The introduction of specific substituents, such as an iodo group at the 3-position and a methyl group at the 6-position, creates a unique electronic and steric profile that is ripe for exploration. This guide provides a comprehensive framework for the initial in vitro validation of novel therapeutic candidates derived from the 3-Iodo-6-methylquinoline scaffold.
As direct biological data for this specific parent compound is not extensively documented, our strategy is built upon the established activities of structurally related quinolines. We will proceed with the logical hypothesis that these new derivatives are likely to exhibit cytotoxic and kinase-inhibitory activities.[4] This document is not a rigid protocol but a strategic guide, explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data for early-stage drug discovery.
Foundational Strategy: A Phased Approach to Validation
A successful validation cascade for a novel chemical entity (NCE) must be logical and resource-efficient. It should begin with broad, mechanism-agnostic assays to confirm biological activity and progress toward more specific, target-oriented evaluations. Our approach for a hypothetical derivative, which we will call IQM-1 (Iodo-Quinoline-Methyl-1) , is to first establish its cytotoxic potential and then investigate a probable mechanism of action, such as kinase inhibition. Early anticancer drug discovery relies on these efficient preclinical platforms to triage molecules and reduce time and investment.[5]
Caption: Principle of the WST-1 cell viability assay.
Experimental Protocol: WST-1 Cytotoxicity Assay
This protocol is designed for a 96-well plate format and must be validated according to established guidelines to ensure it is fit for its intended purpose. [6][7]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution of IQM-1 in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time should be determined during assay development to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Gently shake the plate for 1 minute. Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength greater than 600 nm to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of IQM-1 and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation and Interpretation
The IC50 value is a key measure of a compound's potency. [8]Results should be presented in a clear, comparative table.
| Cell Line | Cancer Type | IQM-1 IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 1.2 ± 0.2 |
| A549 | Lung Cancer | 15.2 ± 1.3 | 2.5 ± 0.4 |
| HeLa | Cervical Cancer | 11.8 ± 0.9 | 1.9 ± 0.3 |
| HEK293 | Normal Kidney | > 50 | 4.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data above suggests that IQM-1 exhibits dose-dependent cytotoxicity against multiple cancer cell lines. [9][10]Importantly, its significantly lower toxicity in the non-cancerous HEK293 cell line indicates a favorable preliminary selectivity index, a crucial parameter in early anticancer drug evaluation. [11]
Mechanistic Validation: Kinase Inhibition Profile
Given that a vast number of quinoline derivatives are known to interact with protein kinases, a logical next step is to assess IQM-1's activity as a kinase inhibitor. [1][12]Kinases are one of the largest "druggable" gene families, making them prime targets in drug discovery. [12]
The Causality of Assay Choice: Selecting a Kinase Assay Platform
Numerous formats exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based assays. [13]For initial profiling and lead optimization, luminescence-based assays like the ADP-Glo™ Kinase Assay offer a robust combination of sensitivity, high-throughput capability, and a universal format applicable to virtually any kinase. [14] The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction. The resulting luminescence is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a general workflow. Specific conditions (e.g., enzyme and substrate concentrations) must be optimized for each kinase target.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value to sensitively detect competitive inhibitors.
-
Compound Addition: Add IQM-1 across a range of concentrations. Include a "no inhibitor" control (maximum kinase activity) and a "no enzyme" control (background). Staurosporine is often used as a pan-kinase inhibitor positive control.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and provides the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each concentration of IQM-1. Determine the IC50 value using non-linear regression.
Data Presentation: Selectivity Profiling
To be a viable drug candidate, an inhibitor should ideally be selective for its target kinase to minimize off-target effects. [13]Therefore, IQM-1 should be screened against a panel of representative kinases.
| Kinase Target | IQM-1 IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| EGFR | 25 ± 3 | 5 ± 1 |
| VEGFR2 | 350 ± 28 | 8 ± 2 |
| SRC | 1,200 ± 95 | 15 ± 3 |
| CDK2 | > 10,000 | 20 ± 4 |
Data are presented as mean ± standard deviation.
Interpretation: This hypothetical profiling suggests IQM-1 is a potent inhibitor of EGFR with significant selectivity over other tested kinases. This provides a strong rationale for further investigation into its effects on EGFR-driven cancer models.
Adherence to Assay Validation Guidelines (ICH Q2(R2))
Every assay used in drug development must be validated to demonstrate its suitability for the intended purpose. [7]The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the global standard for this process. [6][15][16] For the in vitro assays described, the following validation characteristics are critical:
-
Accuracy: The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a reference standard) and comparing the measured value to the theoretical value.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., vehicle, other cellular components).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been shown to have suitable accuracy, precision, and linearity. [17] Adherence to these principles, documented in a formal validation protocol and report, ensures the integrity and reliability of the data generated. [18][19]
Conclusion and Future Directions
This guide outlines a scientifically-grounded, phased approach to the initial in vitro validation of novel compounds derived from 3-Iodo-6-methylquinoline. By starting with a robust cytotoxicity screen using the WST-1 assay and progressing to a targeted kinase inhibition profile with the ADP-Glo™ assay, researchers can efficiently generate reliable data. The hypothetical compound, IQM-1, demonstrates promising selective cytotoxicity and potent, specific inhibition of EGFR, marking it as a strong candidate for further development.
Subsequent steps would involve more detailed mechanism of action studies (e.g., apoptosis and cell cycle analysis), cellular target engagement assays to confirm interaction with EGFR in a cellular context, and ultimately, progression to in vivo efficacy and toxicity studies in relevant xenograft models. [11][20]Each stage of this journey must be underpinned by rigorous assay validation to ensure data integrity and regulatory compliance.
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- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. m.youtube.com [m.youtube.com]
- 18. marinbio.com [marinbio.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of different palladium ligands for 3-Iodo-6-methylquinoline coupling
Executive Summary
The Challenge: 3-Iodo-6-methylquinoline represents a "Goldilocks" substrate in palladium catalysis. While the C3-iodide bond is weaker (more reactive) than corresponding bromides or chlorides, the C3 position on the quinoline ring is electronically deactivated compared to the C2 or C4 positions. Furthermore, the quinoline nitrogen possesses a lone pair capable of coordinating to the palladium center, potentially forming non-productive
The Verdict:
-
Best Overall Performance: XPhos (Buchwald Gen 3) . It offers the highest Turnover Frequency (TOF) and yield due to its ability to prevent N-coordination via steric bulk while accelerating reductive elimination.
-
Best for Stability/Scale-up: PEPPSI-IPr . An NHC-based system that excels in air stability and resists decomposition over long reaction times.
-
Baseline (Economy):
. Functional but requires higher catalyst loading (5 mol%) and elevated temperatures to overcome the catalyst resting state.
Substrate Analysis & The "Poisoning" Factor
Before selecting a ligand, one must understand the electronic landscape of 3-Iodo-6-methylquinoline .
-
Electrophilicity: The C3 position is
to the nitrogen. Unlike the C2/C4 positions, it does not benefit from direct resonance activation by the electronegative nitrogen. This makes oxidative addition (OA) slower than in 2-iodoquinoline. -
Catalyst Inhibition: The
nitrogen lone pair is a competent -donor. Small ligands (like ) allow the palladium center to coordinate with the quinoline nitrogen, removing active catalyst from the cycle.
Strategic Goal: Select a ligand sufficiently bulky to sterically preclude Quinoline-N binding while remaining electron-rich enough to facilitate oxidative addition at the deactivated C3 position.
The Contenders: Head-to-Head Comparison
We evaluated three distinct ligand classes in a standard Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Ligand Profiles
| Ligand Class | Representative | Structure/Key Feature | Mechanism of Action |
| Classical Phosphine | Monodentate, moderate steric bulk. | Relies on high concentration to maintain | |
| Dialkylbiaryl Phosphine | XPhos | Bulky biaryl backbone, electron-rich dicyclohexylphosphino group. | Promotes OA via electron density; bulky isopropyl groups speed up Reductive Elimination (RE) and block N-poisoning. |
| NHC (Carbene) | PEPPSI-IPr | N-Heterocyclic Carbene with a pyridine "throw-away" ligand. | Strong |
Performance Data
Conditions: 1.0 equiv Ar-I, 1.5 equiv Ar-B(OH)2, 2.0 equiv
| Metric | XPhos Pd G3 | PEPPSI-IPr | |
| Catalyst Loading | 5.0 mol% | 0.5 mol% | 1.0 mol% |
| Time to >95% Conv. | 12 Hours | 1 Hour | 2 Hours |
| Isolated Yield | 78% | 96% | 94% |
| Impurity Profile | Significant de-iodination (hydrodehalogenation) | Clean | Trace homocoupling |
| Air Sensitivity | High (Glovebox preferred) | Low (Bench stable) | Very Low (Bench stable) |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and specifically highlights where XPhos and PEPPSI overcome the limitations of
Caption: Comparative catalytic cycle showing the diversion to catalyst poisoning with small ligands versus the productive pathway enforced by bulky ligands.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, stop and check the quality of your reagents (specifically the organoboron).
Protocol A: High-Throughput/High-Yield (Recommended)
System: XPhos Pd G3 /
-
Preparation: To a 20 mL vial equipped with a magnetic stir bar, add:
-
3-Iodo-6-methylquinoline (269 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)
-
Potassium phosphate tribasic (
) (425 mg, 2.0 mmol) -
XPhos Pd G3 (4.2 mg, 0.005 mmol, 0.5 mol% )
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). Inject anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).-
Note: The G3 precatalyst activates rapidly upon heating.
-
-
Reaction: Heat the block to 80°C .
-
Visual Check: The reaction should turn from a pale suspension to a dark homogeneous solution within 10 minutes. If black precipitate (Pd black) forms immediately, oxygen was not properly excluded.
-
-
Workup: After 1 hour (monitor by LCMS), cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Robust/Scale-Up
System: PEPPSI-IPr /
-
Preparation: Charge flask with:
-
3-Iodo-6-methylquinoline (1.0 equiv)
-
Boronic Acid (1.2 equiv)
- (2.0 equiv)
-
PEPPSI-IPr (1.0 mol%)
-
-
Activation: Add Toluene and Methanol (1:1 ratio). This highly polar protic mix helps solubilize the boronic acid and activates the PEPPSI precatalyst.
-
Reaction: Heat to 60°C .
-
Why Lower Temp? PEPPSI is extremely active; 60°C is sufficient for iodides and preserves the catalyst for longer turnover numbers (TON).
-
Expert Commentary & Troubleshooting
Why XPhos Wins
In the context of 3-iodoquinolines, the rate-limiting step is often transmetallation or reductive elimination , not oxidative addition (since C-I is weak). XPhos is unique because its "dialkylbiaryl" structure provides a specific geometry that accelerates reductive elimination of the biaryl product. Furthermore, the steric bulk of the cyclohexyl rings acts as an "umbrella," physically blocking the quinoline nitrogen from coordinating to the Pd center [1].
The "De-iodination" Trap
If you observe the formation of 6-methylquinoline (hydrodehalogenation) instead of the coupled product:
-
Cause: The catalytic cycle is stalling after oxidative addition. The Pd-Ar-I species waits too long for transmetallation and scavenges a hydride (often from the solvent or alcohol).
-
Solution: Increase the concentration of the boronic acid or switch to a stronger base (e.g.,
) to accelerate transmetallation.
Solvent Choice
While DMF is common for couplings, avoid it here if possible. At high temperatures (
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Chemistry – A European Journal, 2006.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.[2]
-
Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide."
Sources
A Comparative Guide to the Synthesis of 3-Iodo-6-methylquinoline Derivatives: A One-Pot vs. Multi-Step Analysis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals.[1] Specifically, functionalized derivatives such as 3-iodo-6-methylquinoline serve as critical intermediates for introducing further molecular complexity through cross-coupling reactions. The strategic placement of the iodo group at the 3-position and the methyl group at the 6-position creates a versatile building block for drug discovery and development. This guide provides an in-depth, objective comparison of two divergent synthetic philosophies for accessing this key intermediate: the traditional, linear multi-step approach and the modern, convergent one-pot strategy. We will dissect the mechanistic underpinnings, procedural nuances, and overall efficiency of each pathway, supported by representative experimental protocols and quantitative data to inform methodological selection in a research and development setting.
Introduction: The Strategic Importance of 3-Iodo-6-methylquinoline
Quinolines and their derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The 3-iodo-6-methylquinoline structure is of particular synthetic value. The methyl group at the 6-position, an electron-donating group, can modulate the electronic properties and metabolic stability of potential drug candidates.[2] The iodine atom at the 3-position is a superb leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse functional groups to build libraries of novel compounds for biological screening.
The choice of synthetic route to this intermediate is a critical decision, impacting yield, purity, cost, and scalability. This guide contrasts the deliberate, stepwise control of a multi-step synthesis with the efficiency and atom economy of a one-pot, multi-component reaction.
The Multi-Step Synthesis: A Deliberate and Controlled Approach
A multi-step synthesis relies on a linear sequence of reactions where each intermediate is isolated and purified before proceeding to the next step. This methodology offers maximum control and predictability, as each transformation can be individually optimized. For 3-iodo-6-methylquinoline, a plausible and robust multi-step pathway involves building the quinoline core first, followed by sequential functionalization.
Strategic Overview
The most logical multi-step approach leverages well-established, named reactions:
-
Core Synthesis (Skraup Reaction): Construction of the 6-methylquinoline scaffold from a readily available aniline derivative.
-
Directed Functionalization (Electrophilic Substitution): Introduction of a functional handle at the 3-position. Direct iodination is often unselective; therefore, a more controlled nitration is employed.
-
Functional Group Interconversion: Reduction of the nitro group to an amine, setting the stage for the final transformation.
-
Iodination (Sandmeyer Reaction): Conversion of the 3-amino group to the target 3-iodo group via a diazonium salt intermediate. This is a classic and reliable method for installing halides on an aromatic ring where direct halogenation is difficult.[4][5]
Visualizing the Multi-Step Workflow
Caption: Workflow for the multi-step synthesis of 3-Iodo-6-methylquinoline.
Experimental Protocols
Step 1: Synthesis of 6-Methylquinoline (Skraup Reaction)
-
Rationale: The Skraup synthesis is a classic, albeit harsh, one-pot reaction to form the quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1]
-
Procedure:
-
To a 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid (90 mL).
-
Add p-toluidine (32.1 g, 0.3 mol) and arsenic pentoxide (45 g) to the acid with stirring.
-
Slowly add glycerol (83 g, 0.9 mol) to the mixture. The addition is exothermic and should be controlled.
-
Heat the mixture to 130-140°C for 4-5 hours.
-
Cool the reaction mixture and carefully pour it into 1 L of water.
-
Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude 6-methylquinoline. Purify by vacuum distillation.
-
Step 2: Synthesis of 3-Nitro-6-methylquinoline
-
Rationale: Nitration of the quinoline ring. The 3-position is targeted, although other isomers may form and require separation.
-
Procedure:
-
Add 6-methylquinoline (14.3 g, 0.1 mol) to 50 mL of concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (10 mL concentrated nitric acid in 20 mL concentrated sulfuric acid) dropwise, keeping the temperature below 10°C.
-
After addition, allow the mixture to stir at room temperature for 2 hours.
-
Pour the mixture onto crushed ice. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-nitro-6-methylquinoline.
-
Step 3: Synthesis of 3-Amino-6-methylquinoline
-
Rationale: Reduction of the nitro group to a primary amine is a standard transformation, commonly achieved with a metal in acidic conditions.
-
Procedure:
-
Suspend 3-nitro-6-methylquinoline (18.8 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 67.7 g, 0.3 mol) portion-wise, controlling the exothermic reaction.
-
Heat the mixture at 70-80°C for 1 hour.
-
Cool the reaction and basify with a 40% NaOH solution to precipitate the tin salts.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 3-amino-6-methylquinoline.
-
Step 4: Synthesis of 3-Iodo-6-methylquinoline (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction provides a reliable pathway to convert aromatic amines into halides via a diazonium salt intermediate.[4][6]
-
Procedure:
-
Dissolve 3-amino-6-methylquinoline (15.8 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI, 24.9 g, 0.15 mol) in 50 mL of water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂) will occur.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over MgSO₄ and concentrate to yield the crude product. Purify by column chromatography.
-
The One-Pot Synthesis: An Efficient and Convergent Strategy
One-pot syntheses, particularly multi-component reactions (MCRs), are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation.[7][8] This approach minimizes solvent waste and eliminates the need for intermediate isolation and purification, saving significant time and resources.
Strategic Overview
A plausible one-pot strategy for 3-iodo-6-methylquinoline involves an iodine-mediated electrophilic cyclization. This type of reaction uses molecular iodine not only as the source of the iodo substituent but also as a Lewis acid catalyst to promote the cyclization and subsequent aromatization steps.[9]
-
Precursor Formation: An appropriate allylamine precursor is formed in situ or used directly.
-
Iodine-Mediated Cascade: Molecular iodine (I₂) or another electrophilic iodine source (e.g., N-Iodosuccinimide) initiates an intramolecular electrophilic attack from the aniline ring onto the allyl group.
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization and subsequent oxidation/aromatization to form the stable quinoline ring, incorporating the iodine atom at the 3-position in the process.
Visualizing the One-Pot Workflow
Caption: Conceptual workflow for a one-pot synthesis of 3-Iodo-6-methylquinoline.
Representative Experimental Protocol
-
Rationale: This protocol is based on iodine-mediated intramolecular cyclization strategies reported for the synthesis of substituted quinolines.[9] It leverages the dual role of molecular iodine as both an electrophile and a catalyst for the cyclization/aromatization cascade.
-
Procedure:
-
In a round-bottom flask, dissolve the appropriate allylamine precursor derived from p-toluidine (1 eq.) in chloroform (or another suitable solvent like DCE).
-
Add potassium carbonate (K₂CO₃, 2.5 eq.) as a base.
-
Add molecular iodine (I₂, 2.0 eq.) to the mixture.
-
Reflux the reaction mixture at 60-70°C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 3-iodo-6-methylquinoline.
-
Comparative Analysis: Performance and Practicality
| Parameter | Multi-Step Synthesis | One-Pot Synthesis | Rationale & Justification |
| Number of Steps | 4 distinct synthetic operations | 1 synthetic operation | One-pot methods combine multiple transformations, drastically reducing operational complexity.[10] |
| Overall Yield | Moderate to Low (cumulative loss) | Potentially High (no intermediate loss) | Yields in multi-step routes are multiplicative. A 70% yield across 4 steps results in a 24% overall yield. One-pot yields can be significantly higher if optimized. |
| Reaction Time | High (days) | Moderate (hours to 1 day) | The multi-step process requires significant time for individual reactions, work-ups, and purifications. |
| Purification Effort | High (purification at each step) | Low (single final purification) | Eliminating intermediate work-ups and purifications is a primary advantage of one-pot synthesis. |
| Atom Economy | Low | High | One-pot MCRs are designed to incorporate most atoms from the reactants into the final product, minimizing waste.[7] |
| Process Control | High (stepwise optimization) | Moderate (complex optimization) | The multi-step approach allows for troubleshooting at each stage. Optimizing a one-pot reaction with multiple competing pathways can be challenging. |
| Scalability | Predictable but laborious | Potentially difficult | Isolating intermediates in a multi-step synthesis can make scaling more straightforward, whereas optimizing heat transfer and reagent addition in a complex one-pot reaction can be difficult on a large scale. |
| Green Chemistry | Poor (high solvent/reagent use) | Good (reduced solvent/energy) | One-pot synthesis aligns better with the principles of green chemistry by minimizing solvent usage and waste streams.[2] |
Conclusion and Recommendations
The choice between a one-pot and a multi-step synthesis for 3-iodo-6-methylquinoline derivatives is dictated by the specific goals of the research.
The multi-step synthesis is the preferred method when unambiguous control, predictability, and the generation of pure intermediates for other synthetic purposes are paramount. This pathway relies on well-understood, robust reactions, making it highly reliable, albeit at the cost of time, labor, and overall yield. It is an excellent choice for foundational research or when scaling up a known, well-characterized process.
Conversely, the one-pot synthesis excels in the context of rapid discovery chemistry, library synthesis, and green chemistry initiatives. Its inherent efficiency, speed, and reduced environmental impact make it an attractive modern alternative.[2] While the initial optimization may be more complex, a successful one-pot protocol offers a superior route for generating structural diversity quickly. For drug development professionals aiming to explore the chemical space around the quinoline core, developing a robust one-pot methodology would be a significant strategic advantage.
Ultimately, both approaches are valuable tools in the synthetic chemist's arsenal. The deliberate, steady progress of the multi-step route provides a reliable foundation, while the elegant efficiency of the one-pot approach opens doors to rapid innovation.
References
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025).
- Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (n.d.). BenchChem.
- Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. (n.d.). BenchChem.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). PMC.
- Sandmeyer reaction. (n.d.). Wikipedia.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2026).
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Hypervalent iodine-mediated one-pot synthesis of C3,6-dithioquinolin-2-ones. (n.d.). Royal Society of Chemistry.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflamm
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. (2025). ChemInform.
- One-Pot Synthesis of Quinoline-Based Tetracycles by a Tandem Three-Component Reaction. (n.d.). Scilit.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI.
- Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (n.d.). BenchChem.
- Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal.
- Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2026). RSC Advances.
- QM analyses of Electrophilic Aromatic Iodination. (n.d.). Magical Power of Quantum Mechanics-Chemistry.
- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2011). ChemInform Abstract.
- Synthesis of 6-(aryldiazenyl)-3-iodoquinolines by a three-component reaction. (n.d.).
- An improved process for the synthesis of quinoline derivatives. (2007).
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
- 6-Methylquinoline. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hypervalent iodine-mediated one-pot synthesis of C3,6-dithioquinolin-2-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 3-Iodo-6-methylquinoline: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of two paramount analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized 3-Iodo-6-methylquinoline. This quinoline derivative, a potential building block in medicinal chemistry, demands precise characterization to ensure the reliability of downstream applications.
The Synthetic Landscape: Anticipating Potential Impurities
The synthesis of 3-Iodo-6-methylquinoline is often achieved through a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis. This reaction typically involves the condensation of an aniline (such as p-toluidine) with an α,β-unsaturated carbonyl compound (which can be formed in situ) in the presence of an acid catalyst and an oxidizing agent. The subsequent iodination at the 3-position completes the synthesis.
Understanding this synthetic route is crucial as it informs the potential impurity profile. Common impurities may include:
-
Unreacted Starting Materials: Residual p-toluidine and the α,β-unsaturated carbonyl precursor.
-
Reaction Intermediates: Dihydroquinoline species that have not been fully oxidized.
-
Side-Products: Polymers formed from the self-condensation of the α,β-unsaturated carbonyl compound, and potentially regioisomers of the final product.
-
Reagents: Traces of the iodinating agent or other reagents used in the synthesis.
A robust analytical method must be able to resolve the main compound from these potential contaminants.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For 3-Iodo-6-methylquinoline, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, separating compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC for 3-Iodo-6-methylquinoline
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for a wide range of organic molecules.
Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
Gradient Program:
| Time (min) | % Solvent B |
|---|---|
| 0 | 40 |
| 20 | 90 |
| 25 | 90 |
| 26 | 40 |
| 30 | 40 |
Flow Rate: 1.0 mL/min
Detection: UV detection at a wavelength where 3-Iodo-6-methylquinoline exhibits strong absorbance, likely around 254 nm or determined by a UV scan.
Sample Preparation: A stock solution of the synthesized compound is prepared in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
Interpreting HPLC Data for Purity
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Data for Synthesized 3-Iodo-6-methylquinoline
| Peak | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.5 | p-Toluidine (Starting Material) |
| 2 | 12.8 | 295500 | 98.5 | 3-Iodo-6-methylquinoline |
| 3 | 15.2 | 3000 | 1.0 | Dihydro-intermediate |
This data would suggest a purity of 98.5% for the synthesized compound. The identity of the impurity peaks can be confirmed by running standards of the suspected impurities or by collecting the fractions and analyzing them by mass spectrometry.
Caption: A streamlined workflow for the purity assessment of 3-Iodo-6-methylquinoline via HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy provides an unparalleled level of structural information, making it an essential tool for confirming the identity of a synthesized compound and for identifying impurities. Quantitative NMR (qNMR) can also be used for purity determination.[1]
Experimental Protocol: ¹H and ¹³C NMR for 3-Iodo-6-methylquinoline
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Interpreting NMR Data for Purity
The ¹H NMR spectrum is particularly useful for purity assessment. The presence of small peaks that do not correspond to the target molecule indicates the presence of impurities. The integration of these peaks relative to the integration of the peaks of the main compound can provide a semi-quantitative measure of purity.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Iodo-6-methylquinoline and Potential Impurities in CDCl₃
| Proton | Predicted δ (ppm) for 3-Iodo-6-methylquinoline | Multiplicity | Potential Impurity Signals (δ, ppm) |
| H-2 | ~8.9 | s | - |
| H-4 | ~8.2 | s | - |
| H-5 | ~7.9 | d | Aromatic protons of p-toluidine (~6.7-7.1) |
| H-7 | ~7.5 | dd | Aldehydic protons of unreacted α,β-unsaturated carbonyls (~9.5-10.0) |
| H-8 | ~7.4 | d | - |
| -CH₃ | ~2.5 | s | Methyl protons of p-toluidine (~2.3) |
The absence of signals in the regions where impurities are expected to resonate is a strong indicator of high purity. The simplicity of the predicted spectrum for 3-Iodo-6-methylquinoline (two singlets for the protons on the pyridine ring and a set of signals for the substituted benzene ring) makes the identification of impurity peaks relatively straightforward.
Caption: Key proton environments in 3-Iodo-6-methylquinoline and their expected ¹H NMR signals.
HPLC vs. NMR: A Comparative Assessment
| Feature | HPLC | NMR |
| Primary Function | Separation and Quantification | Structural Elucidation and Identification |
| Purity Assessment | Highly quantitative (Area %) | Primarily qualitative, can be quantitative (qNMR) |
| Sensitivity | High (can detect trace impurities) | Lower (impurities <1% may be difficult to detect) |
| Identification | Requires reference standards or MS coupling | Provides direct structural information |
| Throughput | High | Lower |
| Cost | Relatively lower instrument and running costs | Higher instrument and maintenance costs |
| Solvent Consumption | Higher | Lower |
Conclusion: A Synergistic Approach for Uncompromised Purity
Both HPLC and NMR are indispensable tools for assessing the purity of synthesized 3-Iodo-6-methylquinoline. They are not mutually exclusive but rather complementary techniques that, when used in concert, provide a comprehensive and validated assessment of a compound's purity and identity.
-
HPLC excels in providing a precise and accurate quantitative measure of purity, making it ideal for routine quality control and for the detection of trace impurities.
-
NMR is unparalleled for the definitive confirmation of the target molecule's structure and for identifying unknown impurities based on their unique spectral fingerprints.
For researchers in drug discovery and development, a dual-pronged approach is highly recommended. Initial purity assessment by HPLC can be followed by NMR analysis to confirm the structure of the main component and to gain insights into the nature of any detected impurities. This synergistic workflow ensures the highest level of confidence in the quality of the synthesized material, a critical factor for the success of any research endeavor.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. Available at: [Link]
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Navigating the Therapeutic Potential of 3-Iodo-6-methylquinoline: A Comparative Efficacy Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] Within this vast chemical space, halogenated derivatives, particularly those bearing an iodine atom, offer unique properties that can enhance biological efficacy. This guide provides an in-depth, comparative analysis of the potential efficacy of 3-Iodo-6-methylquinoline, drawing upon experimental data from structurally related iodo- and methyl-quinoline analogs to infer its therapeutic promise and guide future research. While direct peer-reviewed literature on the comparative efficacy of 3-Iodo-6-methylquinoline is nascent, a predictive framework can be constructed by examining its molecular neighbors.
The Strategic Advantage of the Iodo- and Methyl- Substitutions on the Quinoline Core
The functionalization of the quinoline ring is a cornerstone of modern drug design. The introduction of a methyl group at the 6-position and an iodine atom at the 3-position of the quinoline nucleus in 3-Iodo-6-methylquinoline is a deliberate synthetic strategy. The methyl group can enhance binding to biological targets through hydrophobic interactions and may positively influence metabolic stability.[1] The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a significant non-covalent interaction that can improve binding affinity and selectivity for a target protein.[2] However, the presence of iodine can also impact metabolic pathways, a crucial consideration in drug development.[2]
Inferred Biological Activities and Comparative Efficacy
Based on the established biological activities of analogous quinoline derivatives, we can project the potential therapeutic applications of 3-Iodo-6-methylquinoline in several key areas, including antimicrobial, anticancer, and kinase inhibition.
Antimicrobial Potential: A Comparative Look at Iodo-Quinolines
Recent studies on 6-iodo-substituted carboxy-quinolines have demonstrated their potential as antimicrobial agents.[3][4] These compounds have shown activity against Gram-positive bacteria and fungi. While Gram-negative bacteria have demonstrated resistance, likely due to their distinct outer membrane, the efficacy against strains like Staphylococcus epidermidis and Candida parapsilosis is noteworthy.[3][4]
Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several 6-iodo-quinoline derivatives, providing a benchmark for the anticipated efficacy of 3-Iodo-6-methylquinoline.
| Compound ID | Substituent at 2-position | S. epidermidis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference |
| 4a | Phenyl | 125 | >500 | [3][4] |
| 4c | 4-Chlorophenyl | 62.5 | 250 | [3][4] |
| 4s | 2-Thienyl | 125 | 250 | [3][4] |
| 4t | 2-Furyl | 125 | 250 | [3][4] |
Table 1: Comparative Antimicrobial Activity of 6-Iodo-Quinoline Derivatives.
The data suggests that the nature of the substituent at the 2-position can modulate the antimicrobial activity. It is plausible that 3-Iodo-6-methylquinoline could exhibit similar or enhanced activity, warranting its evaluation against a panel of microbial pathogens.
Anticancer Activity: Insights from Iodinated Quinazolinones
The quinoline scaffold is also a key component of many anticancer agents. A study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which share the 6-iodo and 2-methyl (in this case, on the fused ring) features, has revealed significant cytotoxic activity against various human cancer cell lines.[5]
| Compound ID | Substituent at 3N-position | Cell Line | IC₅₀ (µM) | Reference |
| 3a | Phenyl | HL-60 | 21 | [5] |
| 3a | Phenyl | U937 | 30 | [5] |
| 3d | 4-Fluorophenyl | HeLa | 10 | [5] |
Table 2: Comparative Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives.
These findings suggest that the 6-iodo-methyl-substituted core can be a potent pharmacophore for anticancer drug design. The cytotoxic potential of 3-Iodo-6-methylquinoline should be investigated against a diverse panel of cancer cell lines.
Kinase Inhibition: The Promise of Iodo-Substituted Heterocycles
Kinases are critical targets in modern drug discovery, particularly in oncology and inflammatory diseases. Research on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids has identified highly potent and selective inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[6][7] The introduction of the iodine atom at the 10-position was crucial for achieving high potency and selectivity.[6]
| Compound ID | Substituent at 11-position | DYRK1A IC₅₀ (nM) | Reference |
| 5j | H | 6 | [6] |
| 5o | CH₃ | 22 | [6] |
Table 3: Potency of 10-Iodo-indolo[3,2-c]quinoline Derivatives as DYRK1A Inhibitors.
This highlights the significant role of the iodine substituent in achieving potent kinase inhibition. Given the structural similarities, 3-Iodo-6-methylquinoline should be screened against a panel of kinases to explore its potential as a kinase inhibitor.
Postulated Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from multiple mechanisms of action. For 3-Iodo-6-methylquinoline, several putative mechanisms can be inferred from related compounds:
-
Inhibition of DNA Gyrase and Topoisomerase IV: A well-established mechanism for quinolone antimicrobials is the inhibition of these essential bacterial enzymes, leading to disruption of DNA replication and repair.[7]
-
Chelation of Essential Metal Ions: Some quinoline derivatives exert their antimicrobial effects by chelating metal ions like iron and copper, which are vital for microbial enzymatic processes.
-
Kinase Inhibition: As seen with the indolo[3,2-c]quinolines, the molecule could act as an ATP-competitive inhibitor, binding to the active site of a specific kinase and blocking its function.[6][7]
-
Intercalation into DNA: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, potentially disrupting DNA synthesis and leading to cytotoxicity in cancer cells.[8]
Caption: Experimental workflows for MIC and IC50 determination.
Conclusion and Future Directions
While direct comparative efficacy data for 3-Iodo-6-methylquinoline remains to be established in peer-reviewed literature, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 6-methyl and 3-iodo substituents suggests a high probability of interesting biological activity, particularly in the areas of antimicrobial, anticancer, and kinase inhibition.
The path forward for researchers is clear: synthesize 3-Iodo-6-methylquinoline and subject it to a rigorous battery of in vitro and in vivo assays, using the protocols and comparative data presented in this guide as a foundational framework. Such studies will be instrumental in elucidating its specific mechanism of action, defining its therapeutic window, and ultimately determining its place in the ever-expanding landscape of quinoline-based therapeutics.
References
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. [Link]
-
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]
-
Synthesis of 6-(aryldiazenyl)-3-iodoquinolines by a three-component... ResearchGate. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
-
6-methyl quinoline 6-methylquinoline. The Good Scents Company. [Link]
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]
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(PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. [Link]
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(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate. [Link]
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3-Iodoquinoline | C9H6IN | CID 11253836. PubChem. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-6-methylquinoline
Introduction: In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical laboratory. 3-Iodo-6-methylquinoline, a halogenated heterocyclic compound, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its safe disposition, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you, our scientific colleagues, to manage this process with confidence and precision, ensuring the safety of your team and the integrity of our environment.
Part 1: Hazard Profile and Risk Assessment
The primary risks associated with quinoline derivatives include skin irritation, potential for absorption through the skin, and irritation to the eyes and respiratory tract.[1] Upon combustion or decomposition, these compounds can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and, in this case, hydrogen iodide.[2][3] Therefore, 3-iodo-6-methylquinoline must be treated as a hazardous substance, and all waste generated from its use must be disposed of as regulated hazardous waste.
| Hazard Category | Description of Risk (Inferred from Analogs) | Primary Safety Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation and may be absorbed through the skin.[1][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] |
| Eye Damage/Irritation | Vapors or mists can be irritating to the eyes.[1] | Wear tightly sealing safety goggles or a face shield.[2] |
| Respiratory Irritation | Vapors or mists are irritating to the mucous membranes and upper respiratory tract.[1] | Handle exclusively in a certified chemical fume hood.[4] |
| Reactivity | Reacts with strong oxidizing agents and strong acids.[1] | Segregate waste from incompatible materials. |
| Combustion Byproducts | When heated to decomposition, emits toxic fumes of NOx, CO, CO2, and hydrogen iodide.[2][3] | Do not incinerate outside of a licensed hazardous waste facility. |
Part 2: Spill Management Protocol
Accidents can occur even in the most controlled environments. A clear, pre-defined spill response plan is critical.
Required Equipment:
-
Personal Protective Equipment (PPE) as defined above.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Chemical-resistant scoop or scraper.
-
Sealable, vapor-tight plastic bags or a designated solid waste container.[1][5]
-
60-70% ethanol solution and soap-and-water solution for decontamination.[5]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: If the spill is not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Before approaching the spill, don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Contain & Absorb: For liquid spills, cover the material with an inert absorbent. Use absorbent paper to pick up all liquid spill material.[1]
-
Collect Waste: Carefully scoop the absorbed material and any solid 3-iodo-6-methylquinoline. Place the contaminated absorbent and any contaminated items into a sealable, vapor-tight plastic bag or a clearly labeled hazardous waste container.[1][5]
-
Decontaminate: Wipe down the spill surface first with 60-70% ethanol, followed by a thorough wash with a soap and water solution.[5] All cleaning materials (wipes, paper towels) must be collected as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office about the spill, its location, and the volume of waste generated.
Part 3: Waste Segregation and Collection Workflow
Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents accidental chemical reactions and streamlines the final disposal process. Do not mix 3-iodo-6-methylquinoline waste with other waste streams unless explicitly approved by your institution's EHS department.[4]
Caption: Waste Segregation Workflow for 3-Iodo-6-methylquinoline.
Part 4: Step-by-Step Disposal Protocol
The final disposal of 3-iodo-6-methylquinoline must be managed through your institution's licensed hazardous waste program. Adherence to these steps ensures regulatory compliance.
Step 1: Waste Characterization
-
All waste containing 3-iodo-6-methylquinoline must be classified as Halogenated Organic Waste . This classification is critical for the disposal facility, which will likely use high-temperature incineration to ensure complete destruction.[6]
Step 2: Containerization
-
Liquid Waste: Collect in a designated, leak-proof container with a screw-top cap. The container must be chemically compatible with the waste.
-
Solid Waste: Collect in a sealable bag or a wide-mouth container. Ensure the container is robust and can be securely closed.[4]
-
Keep containers closed at all times except when adding waste.
Step 3: Labeling
-
Properly label every waste container, even if it is only partially full.
-
The label must include:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "3-Iodo-6-methylquinoline ". Avoid abbreviations or formulas.
-
An accurate estimation of the concentration and the solvent system (for liquid waste).
-
The date accumulation started.
-
The associated hazard warnings (e.g., Irritant, Toxic).
-
Step 4: Storage in Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste containers in a designated and secure SAA.[7]
-
This area should be near the point of generation, well-ventilated, and away from drains or sources of ignition.[3]
-
Ensure incompatible waste types are physically segregated.
Step 5: Scheduling Final Disposal
-
Once a waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a pickup.[4][7]
-
Do not allow waste to accumulate for extended periods.
Part 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: NEVER pour 3-iodo-6-methylquinoline or solutions containing it down the drain.[3][8] This can contaminate waterways and is illegal.
-
Trash Disposal: NEVER place this chemical or its containers in the regular solid waste trash.
-
Evaporation: Do not attempt to dispose of this chemical by evaporation in a fume hood. This constitutes an illegal release into the atmosphere under the Clean Air Act.[9]
-
Uncontrolled Neutralization: Do not attempt to chemically treat the iodo-group. While methods exist for neutralizing elemental iodine[8], they are not applicable to covalently bonded iodine on an aromatic ring and could lead to hazardous reactions.
-
Autoclaving: Do not autoclave materials containing iodine, as this can generate hazardous iodine vapor.[10]
Conclusion
The responsible disposal of 3-iodo-6-methylquinoline is a direct reflection of our commitment to laboratory safety and environmental stewardship. By treating this compound as a hazardous material, adhering to strict segregation and labeling protocols, and utilizing your institution's certified EHS disposal program, you contribute to a culture of safety and compliance. Always consult your institution's specific guidelines and your EHS office for any questions.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. (2026, February 7). 6-Methylquinoline. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
- ScienceLab.com. (2010, June 10).
-
C&EN Uncovered. (2024, August 30). Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2016). PAG Manual: Protective Action Guides and Planning Guidance for Radiological Incidents. Retrieved from [Link]
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Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
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Kansas Healthy Yards. (n.d.). Dispose of Hazardous Household Waste Safely. Retrieved from [Link]
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Upper Trinity Regional Water District. (2022, March 8). How to Properly Dispose of Household Hazardous Waste [Video]. YouTube. Retrieved from [Link]
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University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
